molecular formula C8H7F3O2 B151825 4-(2,2,2-Trifluoroethoxy)phenol CAS No. 129560-99-2

4-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B151825
CAS No.: 129560-99-2
M. Wt: 192.13 g/mol
InChI Key: CWLQMEMHOVBEGW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)phenol, also known as this compound, is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQMEMHOVBEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517689
Record name 4-(2,2,2-Trifluoroethoxy)phenol
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Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129560-99-2
Record name 4-(2,2,2-Trifluoroethoxy)phenol
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Record name 4-(2,2,2-trifluoroethoxy)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)phenol, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, potential synthesis protocols, and its applications, particularly within the pharmaceutical industry.

Chemical Identity and Properties

Table 1: Chemical Identifiers for this compound

IdentifierValue
Systematic Name This compound
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [2]
Monoisotopic Mass 192.03981 Da[1]
InChI InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2[1]
InChIKey CWLQMEMHOVBEGW-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC=C1O)OCC(F)(F)F[1]
PubChem CID 13085348[1]

Table 2: Physical and Predicted Properties

PropertyValueNotes
Physical State SolidBased on the properties of the 2-isomer.
Melting Point 49-50 °CData for the 2-isomer.
Predicted XlogP 2.6[1]A measure of lipophilicity.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be inferred from established methods for analogous compounds, such as its ortho-isomer. A common approach involves the etherification of a suitable phenol precursor with a trifluoroethylating agent.

A likely precursor for the synthesis is p-nitrophenol. The synthesis would proceed through the following key steps:

  • Etherification: Reaction of p-nitrophenol with a 2,2,2-trifluoroethylating agent.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization: Conversion of the amino group to a diazonium salt.

  • Hydrolysis: Hydrolysis of the diazonium salt to yield the final phenol product.

A patented method for the synthesis of the related 2-(2,2,2-trifluoroethoxy)phenol involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction and diazotization[3][4].

The following diagram illustrates a probable synthetic workflow for this compound.

G Proposed Synthesis of this compound A p-Nitrophenol B 1-(2,2,2-Trifluoroethoxy)-4-nitrobenzene A->B Etherification C 4-(2,2,2-Trifluoroethoxy)aniline B->C Reduction D This compound C->D Diazotization & Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry[3]. The trifluoromethyl group, a key component of the trifluoroethoxy moiety, is particularly noted for enhancing metabolic stability and increasing lipophilicity, both of which are often desirable characteristics in drug candidates[3][5].

Phenols and phenolic ethers are significant scaffolds that recur in many FDA-approved small-molecule pharmaceuticals[6]. Given these attributes, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known precursor in the synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, an intermediate for various dyes, pesticides, and pharmaceuticals[3].

The logical relationship between the structural features of this compound and its utility in drug discovery is depicted below.

G Role in Drug Development cluster_0 Molecular Properties cluster_1 Physicochemical Effects cluster_2 Applications A Trifluoroethoxy Group C Increased Lipophilicity A->C D Enhanced Metabolic Stability A->D B Phenolic Hydroxyl Group E Modulated Acidity B->E F Pharmaceutical Intermediate C->F D->F E->F G Agrochemical Synthesis F->G G General Workflow for Biological Activity Screening A Compound Synthesis and Purification B In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Signaling Pathway Analysis) B->C D Data Analysis and Hit Identification C->D E Lead Optimization D->E

References

An In-depth Technical Guide to the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol from 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,2,2-trifluoroethoxy)phenol, a valuable intermediate in the development of novel pharmaceutical compounds. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data.

Introduction

This compound is a key building block in medicinal chemistry due to the unique properties conferred by the trifluoroethoxy group. The high electronegativity of the fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule, making it a desirable moiety in drug design. The synthesis of this compound from readily available 4-fluorophenol is a critical process for its utilization in pharmaceutical research and development. The Williamson ether synthesis provides a reliable method for this transformation.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-fluorophenol proceeds via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkylating agent.

The overall reaction is as follows:

Where X is a good leaving group, such as a tosylate or a halide.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-Fluorophenol

  • 2,2,2-Trifluoroethyl p-toluenesulfonate (or 2,2,2-trifluoroethyl iodide/bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

  • Alkylation: To the stirred suspension, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.1 equivalents) either as a solid or dissolved in a small amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Fluorophenol1.0 eqStarting material
2,2,2-Trifluoroethyl p-toluenesulfonate1.1 - 1.2 eqAlkylating agent
Potassium Carbonate1.5 - 2.0 eqBase
Reaction Conditions
SolventAnhydrous DMFAprotic polar solvent
Temperature80 - 100 °C
Reaction Time4 - 8 hoursMonitor by TLC
Yield
Crude Yield>85%Typically high
Purified Yield75 - 90%After chromatography
Product Characterization
AppearanceColorless oil or low-melting solid
Molecular FormulaC₈H₇F₃O₂
Molecular Weight192.14 g/mol

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Synthesis_Reaction reagents 4-Fluorophenol + 2,2,2-Trifluoroethyl Tosylate reaction Williamson Ether Synthesis (Sₙ2 Reaction) reagents->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Deprotonation Deprotonation Reaction Setup->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Heating & Monitoring Heating & Monitoring Alkylation->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Spectroscopic Profile of 4-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 4-(2,2,2-Trifluoroethoxy)phenol. Due to the limited availability of published experimental spectra, this document presents predicted data based on the compound's chemical structure, alongside generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Chemical Formula: C₈H₇F₃O₂

Molecular Weight: 192.14 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 6.8Multiplet4HAromatic protons (AA'BB' system)
~4.35Quartet (q)2H-OCH₂CF₃
~5.0 - 6.0Broad Singlet1HPhenolic -OH

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data but are expected to appear as a complex multiplet. The phenolic proton's chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155C-OH
~152C-O-CH₂
~123 (q, J ≈ 277 Hz)-CF₃
~116Aromatic CH
~115Aromatic CH
~66 (q, J ≈ 35 Hz)-OCH₂-

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon will also show coupling to the fluorine atoms.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1610, 1510Medium-StrongAromatic C=C stretch
1250 - 1000StrongC-O stretch (ether and phenol), C-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
192[M]⁺
109[M - CF₃CH₂O]⁺
83[CF₃CH₂]⁺

Note: The predicted mass spectrum is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

    • Use standard acquisition parameters for both ¹H and ¹³C NMR.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Scan the sample and ratio the spectrum against the background.

  • Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

In-depth Technical Guide: 4-(2,2,2-Trifluoroethoxy)phenol Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search for the Safety Data Sheet (SDS) for 4-(2,2,2-Trifluoroethoxy)phenol (CAS No. 129560-99-2), a specific and verified document could not be located. The information presented in this guide is therefore based on general principles of chemical safety, data from structurally similar compounds, and information for related chemicals. This guide should be used for informational purposes only, and it is imperative to consult a certified Safety Data Sheet from the supplier before handling this chemical.

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a phenol ring substituted with a trifluoroethoxy group, suggests that it may exhibit unique chemical and biological properties. However, this also necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols during its handling and use. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the presumed safety considerations and handling precautions for this compound.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet, a definitive hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not possible. However, based on the known hazards of similar phenolic and fluorinated compounds, this compound should be handled with caution as it may possess the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Phenolic compounds can be toxic if ingested, absorbed through the skin, or inhaled.

  • Skin Corrosion/Irritation: Phenols are known to be corrosive or irritating to the skin.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

  • Specific Target Organ Toxicity: Depending on the dose and route of exposure, it may have effects on specific organs.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₇F₃O₂
Molecular Weight192.14 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is essential when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or in a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following are general first aid guidelines.

Caption: General first aid procedures for exposure to hazardous chemicals.

Experimental Protocols

Specific experimental protocols involving this compound are not publicly available. Researchers must develop their own standard operating procedures (SOPs) based on the nature of their experiments, incorporating a thorough risk assessment. The following diagram illustrates a general workflow for the safe handling of a potentially hazardous chemical in a research setting.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment (Identify Hazards) SOPDevelopment 2. Develop Standard Operating Procedure (SOP) RiskAssessment->SOPDevelopment PPESelection 3. Select Appropriate PPE SOPDevelopment->PPESelection EngineeringControls 4. Implement Engineering Controls (e.g., Fume Hood) PPESelection->EngineeringControls Experimentation 5. Conduct Experiment EngineeringControls->Experimentation Decontamination 6. Decontaminate Work Area and Equipment Experimentation->Decontamination WasteDisposal 7. Dispose of Waste (Follow Institutional Guidelines) Decontamination->WasteDisposal

Chemical reactivity of the trifluoroethoxy group on a phenol ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Trifluoroethoxy Group on a Phenol Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a unique substituent increasingly utilized in medicinal chemistry and materials science. When attached to a phenol ring, it imparts a distinct set of electronic and chemical properties that modulate the reactivity of the entire molecule. This guide provides a comprehensive analysis of the trifluoroethoxy group's influence on the chemical reactivity of a phenol ring, covering its electronic effects, impact on acidity, and behavior in key aromatic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a practical resource for professionals in the field.

Electronic Properties of the Trifluoroethoxy Group

The chemical behavior of the trifluoroethoxy group is governed by a duality of electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

  • Inductive Effect (-I): The three fluorine atoms are highly electronegative, creating a strong dipole along the C-F bonds. This effect is transmitted through the sigma bonds of the ethyl bridge to the ether oxygen and, subsequently, to the aromatic ring. This powerful inductive withdrawal deactivates the ring towards electrophilic attack compared to unsubstituted phenol or anisole.

  • Resonance Effect (+M): The lone pairs on the ether oxygen can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The net result is that the trifluoroethoxy group is an ortho-, para-directing deactivator . While the overall reaction rate for electrophilic aromatic substitution is slower than that of phenol, incoming electrophiles are directed to the positions ortho and para to the substituent.

This relationship can be visualized as a balance of competing electronic forces.

G sub Trifluoroethoxy Group (-OCH₂CF₃) inductive Strong Inductive Withdrawal (-I) sub->inductive via σ-bonds resonance Moderate Resonance Donation (+M) sub->resonance via p-orbitals outcome Overall Effect: Ortho-, Para-Directing Deactivator inductive->outcome resonance->outcome

Caption: Duality of electronic effects of the trifluoroethoxy group.

Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). While experimentally derived constants for the -OCH₂CF₃ group are not widely reported, we can estimate its character by comparing it to related groups. The strong inductive pull of the -CF₃ moiety suggests that the σ values for -OCH₂CF₃ will be significantly more positive (electron-withdrawing) than those for -OCH₃.

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Character Summary
-H0.000.00Neutral Reference
-OCH₃0.12-0.27+M > -I (Activating, o,p-directing)
-CF₃0.430.54Strong -I (Deactivating, m-directing)
-OCH₂CF₃ (Est.) ~0.35 ~0.25 Strong -I > +M (Deactivating, o,p-directing)

Data for H, OCH₃, and CF₃ sourced from established tables.[1][2] Estimated values for OCH₂CF₃ are based on the additive effects of the ether and trifluoromethyl components.

Acidity of Trifluoroethoxyphenols

The strong electron-withdrawing nature of the trifluoroethoxy group significantly increases the acidity of the phenolic proton compared to phenol itself. By inductively stabilizing the resulting phenoxide anion, the -OCH₂CF₃ group lowers the pKa. The equilibrium is shifted towards dissociation.

CompoundpKa ValueComments
Phenol10.00Reference Compound[3]
4-Fluorophenol9.89Weakly electron-withdrawing group[4]
4-(Trifluoromethyl)phenol9.39Strongly electron-withdrawing group[5]
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol 9.36 (Predicted) Strong inductive effect from two EWGs[6]

The predicted pKa of 9.36 for a doubly substituted phenol containing the trifluoroethoxy group highlights its powerful acidifying effect, comparable to that of a trifluoromethyl group.[5][6]

Reactivity in Electrophilic Aromatic Substitution (EAS)

As an ortho-, para-directing deactivator, the trifluoroethoxy group directs incoming electrophiles to the positions adjacent and opposite to itself, but the reactions require conditions that are typically more forcing than those used for phenol or anisole.

Bromination

The bromination of trifluoroethoxyphenols is expected to yield a mixture of ortho- and para-brominated products. Selective mono-bromination, particularly at the ortho position, can be challenging due to the activating nature of the hydroxyl group. However, specific protocols can favor mono-substitution.

Table: Yields for Analogous Phenol Bromination Reactions

SubstrateReagentConditionsProductYieldReference
4-Substituted PhenolsNBS (1.0 eq), p-TsOH (10 mol%)Methanol, 20°C, 25 min2-Bromo-4-substituted-phenol>86%[7]
PhenolN-Bromosaccharin, HZSM-5 ZeoliteTHF, 0°C4-BromophenolHigh[1]
Nitration

Nitration proceeds similarly, yielding ortho- and para-nitrophenols. The ortho/para ratio is influenced by factors including the reaction conditions and the potential for intramolecular hydrogen bonding in the ortho-isomer.[8][9]

Table: Yields for Analogous Phenol Nitration Reactions

SubstrateReagentConditionsProduct(s)YieldReference
4-CyanophenolMg(HSO₄)₂, NaNO₃, wet SiO₂Dichloromethane, RT, 3h4-Cyano-2-nitrophenol88%[10]
Phenol DerivativesConc. H₂SO₄, HNO₃Varies4-Nitrophenol derivativesModerate to High[11]

The general mechanism for electrophilic substitution at the para position involves the attack of the electrophile (E⁺) on the electron-rich ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex. The oxygen lone pair provides crucial stabilization.

G cluster_sigma Resonance Structures of Sigma Complex start Phenol Ring + E⁺ sigma Sigma Complex (Resonance Stabilized) start->sigma Attack by π-electrons product Substituted Product + H⁺ sigma->product Deprotonation s1 Charge at C2 s2 Charge at C4 s1->s2 s3 Charge on Oxygen s2->s3 s3->s1

Caption: General workflow for electrophilic aromatic substitution.

Role in Nucleophilic Aromatic Substitution (SNAr)

On highly electron-deficient aromatic rings (e.g., nitro-substituted rings or heterocycles), the trifluoroethoxy group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the substituent stabilizes the intermediate Meisenheimer complex, facilitating the substitution. This property makes trifluoroethoxylated aromatics stable, storable precursors that can be activated for late-stage functionalization with nucleophiles.

Synthesis of Trifluoroethoxyphenols

A common route to trifluoroethoxyphenols involves the Williamson ether synthesis between a suitably protected dihydroxybenzene or a halophenol and a trifluoroethylating agent. A more specialized route can be employed to synthesize specific isomers, such as 2-(2,2,2-trifluoroethoxy)phenol.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A o-Nitrochlorobenzene C 2-(2,2,2-Trifluoroethoxy) nitrobenzene A->C NaOH, PTC 70°C, 6h B 2,2,2-Trifluoroethanol B->C D 2-(2,2,2-Trifluoroethoxy) aniline C->D H₂, 10% Pd/C Ethanol, RT, 12h E Diazonium Salt Intermediate D->E NaNO₂, H₂SO₄ 0-5°C, 2h F 2-(2,2,2-Trifluoroethoxy) phenol E->F H₂SO₄, Toluene 70°C, 2h

Caption: Synthesis workflow for 2-(2,2,2-trifluoroethoxy)phenol.

Experimental Protocols

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol[12]

This three-step protocol provides a reliable method for the preparation of the ortho-substituted isomer.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene

  • To a reaction flask, add o-nitrochlorobenzene (100 g), 50% sodium hydroxide solution (260 g), and tetrabutylammonium bromide (8 g) as a phase-transfer catalyst.

  • Stir the mixture and heat to 60°C.

  • Add 2,2,2-trifluoroethanol (68 g) dropwise.

  • After the addition, maintain the reaction temperature at 70°C and stir for 6 hours.

  • Cool the mixture, filter the solid product via suction, wash with water, and dry to yield the product.

    • Typical Yield: 88.4%

Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline

  • In a hydrogenation vessel, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120 g), absolute ethanol (1.5 L), and 10% palladium on carbon (10 g).

  • Hydrogenate the mixture at normal pressure with stirring at room temperature for 12 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the aniline product.

    • Typical Yield: 91.6%

Step 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol

  • In a reaction flask cooled in an ice-water bath, add 20% (w/w) sulfuric acid (210 g).

  • While stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80 g) and continue to stir for 30 minutes.

  • Prepare a solution of sodium nitrite (30 g) in water (50 g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • Stir for 2 hours at 0-5°C to form the diazonium salt solution.

  • In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200 g), sodium sulfate (100 g), and toluene (500 mL). Heat this mixture to 70°C with stirring.

  • Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid/toluene mixture.

  • Continue the reaction for 2 hours at 70°C.

  • Cool the mixture, separate the layers, and perform a standard aqueous workup followed by extraction with toluene and purification to isolate the final phenol product.

Protocol for ortho-Bromination of a para-Substituted Phenol[7]

This protocol, demonstrated on various para-substituted phenols, can be adapted for trifluoroethoxyphenols to achieve selective mono-bromination.

  • In a flask, dissolve the para-substituted phenol (e.g., 4-(trifluoroethoxy)phenol) (1.0 g) and p-toluenesulfonic acid (p-TsOH) (10 mol%) in a minimal amount of ACS-grade methanol.

  • Prepare a 0.1 M solution of N-bromosuccinimide (NBS) (1.0 equivalent) in ACS-grade methanol.

  • At room temperature (~20°C), add the NBS solution dropwise to the stirred phenol solution over a period of 20 minutes.

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-4-(trifluoroethoxy)phenol.

    • Expected Yield (based on analogues): >86%

References

The Trifluoroethoxylated Phenol Motif: A Modern Staple in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoroethoxylated phenol moiety emerging as a particularly valuable scaffold. This structural element bestows a unique combination of physicochemical properties upon parent molecules, often leading to significant improvements in metabolic stability, membrane permeability, and target binding affinity. Consequently, trifluoroethoxylated phenols are increasingly being explored in the design of novel therapeutic agents across a range of disease areas, most notably in oncology. This guide provides a comprehensive overview of the potential applications of trifluoroethoxylated phenols in medicinal chemistry, with a focus on their role as kinase inhibitors targeting key signaling pathways implicated in cancer.

The Physicochemical Advantages of Trifluoroethoxylation

The trifluoromethoxy (-OCF3) group, a close relative of the trifluoroethoxy moiety, offers several advantages in drug design. Its high electronegativity and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group (-CF3) is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated as a trifluoroethoxy or trifluoromethoxy group on a phenol ring, these benefits are coupled with the ability of the phenolic hydroxyl to form crucial hydrogen bonds with protein targets. This combination of features makes trifluoroethoxylated phenols attractive candidates for the development of potent and selective enzyme inhibitors.

Application in Kinase Inhibition: Targeting the MAPK Signaling Pathway

A prominent area where trifluoroethoxylated phenols have shown significant promise is in the development of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Key kinases in this pathway, such as RAF, MEK, and ERK, are therefore prime targets for therapeutic intervention.

One notable example is the development of selective RAF inhibitors for the treatment of cancers driven by mutations in the RAS and RAF genes. While not a direct trifluoroethoxylated phenol, the compound LXH254 , a potent RAF inhibitor, features a trifluoromethyl group on a pyridine ring, a bioisostere of a phenyl ring. This highlights the importance of the trifluoromethyl moiety in achieving high potency. LXH254 demonstrates nanomolar inhibitory activity against BRAF and CRAF kinases, underscoring the potential of molecules with this functional group to act as powerful anticancer agents.[1]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of LXH254 against RAF kinases.

Kinase TargetIC50 (nM)
ARAF6.4
BRAF0.2
CRAF0.07
Table 1: Biochemical inhibitory activity of LXH254 against ARAF, BRAF, and CRAF kinases.[1]

Experimental Protocols

General Synthesis of Trifluoromethoxylated Phenol Derivatives

The synthesis of trifluoromethoxylated aromatic compounds can be challenging. However, several methods have been developed to introduce the trifluoromethoxy group onto a phenol ring. A common strategy involves the use of electrophilic trifluoromethylating reagents.

Representative Protocol for Ortho-Trifluoromethoxylation of a Phenol Derivative:

  • Starting Material: A suitably protected phenol derivative.

  • Reagents: An electrophilic trifluoromethylating reagent (e.g., a hypervalent iodine reagent) and a base (e.g., cesium carbonate).

  • Solvent: A suitable organic solvent such as chloroform.

  • Procedure: The protected phenol is dissolved in the solvent, followed by the addition of the base and the trifluoromethylating reagent. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired trifluoromethoxylated phenol derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

  • Materials: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The MAPK signaling pathway is a key target for many kinase inhibitors, including those with a trifluoroethoxylated phenol scaffold. The diagram below illustrates a simplified representation of this pathway, highlighting the central role of RAF, MEK, and ERK.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates

Caption: A simplified diagram of the MAPK signaling pathway.

Conclusion

Trifluoroethoxylated phenols represent a promising class of scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their unique physicochemical properties can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The successful development of kinase inhibitors targeting the MAPK pathway demonstrates the potential of this structural motif. Further exploration of trifluoroethoxylated phenols in medicinal chemistry is warranted and is expected to yield a new generation of innovative and effective drugs.

References

A Comprehensive Review of 4-(2,2,2-Trifluoroethoxy)phenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoroethoxy group (-OCH₂CF₃) is a particularly interesting substituent that can enhance these properties. This technical guide provides an in-depth review of 4-(2,2,2-trifluoroethoxy)phenol and its analogs, focusing on their synthesis, known biological activities, and potential as scaffolds in drug development. While quantitative biological data for the parent compound remains limited in publicly accessible literature, this review consolidates available information on its synthesis and the biological activities of closely related analogs to guide future research endeavors.

Synthesis of this compound and Its Analogs

The synthesis of this compound can be achieved through several established synthetic methodologies, primarily involving the formation of an ether linkage between a phenol and a trifluoroethyl group.

General Synthetic Strategies

Two of the most common and versatile methods for the synthesis of aryl ethers, including this compound, are the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide ion with an alkyl halide or sulfonate. For the synthesis of this compound, this would entail the deprotonation of hydroquinone with a suitable base to form the corresponding phenoxide, followed by reaction with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or bromide. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

  • Mitsunobu Reaction: This reaction provides a powerful alternative for the formation of ethers from alcohols and acidic pronucleophiles under mild conditions. In the context of synthesizing this compound, hydroquinone would act as the nucleophile and 2,2,2-trifluoroethanol as the alcohol. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Ortho-isomer)

The synthesis of the ortho-isomer involves the following key steps:

  • Etherification: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield 1-nitro-2-(2,2,2-trifluoroethoxy)benzene.

  • Reduction: The nitro group of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene is then reduced to an amine using a standard reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal in acidic media (e.g., Sn/HCl), to afford 2-(2,2,2-trifluoroethoxy)aniline.

  • Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. Subsequent hydrolysis of the diazonium salt yields the desired 2-(2,2,2-trifluoroethoxy)phenol.

This synthetic route is depicted in the following workflow diagram:

G cluster_synthesis Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol A o-Nitrochlorobenzene B 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene A->B Etherification (2,2,2-Trifluoroethanol, NaOH, Phase-Transfer Catalyst) C 2-(2,2,2-Trifluoroethoxy)aniline B->C Reduction (e.g., H2/Pd-C) D 2-(2,2,2-Trifluoroethoxy)phenol C->D Diazotization & Hydrolysis (NaNO2, H+)

A multi-step synthesis of 2-(2,2,2-trifluoroethoxy)phenol.

Biological Activities of Analogs and Potential Therapeutic Applications

Direct and quantitative biological data for this compound is scarce in the public domain. However, the broader class of fluorinated phenols and their derivatives has been investigated for a range of biological activities. The introduction of the trifluoroethoxy group is generally anticipated to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of phenol derivatives. The substitution pattern on the phenolic ring plays a critical role in determining the cytotoxic and antiproliferative effects. While no specific anticancer data for this compound was found, analogs containing the trifluoroethoxy moiety have been synthesized and evaluated. For instance, a study on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole derivatives reported their synthesis and evaluation as potential anti-cancer and anti-diabetic agents.[1] These findings suggest that the trifluoroethoxyphenyl scaffold can be a valuable component in the design of novel anticancer agents.

Anti-inflammatory and Neuroprotective Effects

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The incorporation of fluorine can potentially enhance these properties. Although specific studies on the anti-inflammatory or neuroprotective effects of this compound are lacking, the general neuroprotective potential of phenolic compounds is an active area of research.

Data Presentation

Due to the limited availability of quantitative data for this compound in the reviewed literature, a comprehensive data table cannot be provided at this time. Further experimental investigation is required to determine key biological parameters such as IC₅₀ and EC₅₀ values for various biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis of the ortho-isomer, 2-(2,2,2-trifluoroethoxy)phenol, can be found in patent literature (e.g., CN100534973C). Researchers can adapt these procedures for the synthesis of the para-isomer by starting with the appropriate para-substituted precursor. General protocols for Williamson ether synthesis and the Mitsunobu reaction are widely available in organic chemistry literature and can be optimized for the specific substrates.

Future Directions and Conclusion

This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. The trifluoroethoxy group offers the potential to enhance key drug-like properties. However, a significant gap exists in the understanding of its biological activity profile.

Future research should focus on:

  • Systematic Synthesis of Analogs: The synthesis and biological evaluation of a library of this compound analogs with diverse substitution patterns on the aromatic ring are crucial to establish structure-activity relationships (SAR).

  • Comprehensive Biological Screening: The parent compound and its analogs should be screened against a wide range of biological targets, including various enzymes, receptors, and cancer cell lines, to identify potential therapeutic applications.

  • Pharmacokinetic and Toxicological Studies: Promising lead compounds should be subjected to in-depth pharmacokinetic and toxicological profiling to assess their drug-like properties and safety.

References

In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)phenol, a valuable building block in medicinal chemistry and materials science. This document details its commercial availability from various suppliers, outlines a plausible synthetic protocol, and discusses its potential applications, particularly in the realm of drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS number 129560-99-2 , is commercially available from a range of chemical suppliers. These companies offer the compound in varying quantities and purities, catering to the needs of both small-scale research and larger development projects. Below is a summary of key suppliers and their product specifications.

SupplierProduct CodePurityAvailable Quantities
AmbeedA129560-99-2>98%1g, 5g, 10g, 25g
BLD PharmatechBD8963895%1g, 5g, 10g, 25g, 100g
Key OrganicsAS-76896>95%Inquire for details
Angene InternationalAG000Z7W>98%1g, 5g, 25g, 100g, 500g, 1kg
Combi-BlocksQC-7946>97%1g, 5g, 10g, 25g

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol
CAS Number 129560-99-2
Appearance Off-white to light yellow solid
Melting Point 68-72 °C
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, and dichloromethane

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with a suitable trifluoroethyl electrophile. A plausible and detailed experimental protocol is outlined below.

Proposed Synthetic Route: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Intermediate cluster_reduction Reduction cluster_diazotization Diazotization & Hydrolysis cluster_product Final Product p_nitrophenol p-Nitrophenol nitro_intermediate 4-(2,2,2-Trifluoroethoxy)nitrobenzene p_nitrophenol->nitro_intermediate trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethanol->nitro_intermediate base Base (e.g., K₂CO₃, NaH) base->nitro_intermediate solvent Solvent (e.g., DMF, Acetonitrile) solvent->nitro_intermediate heat Heat heat->nitro_intermediate amino_intermediate 4-(2,2,2-Trifluoroethoxy)aniline nitro_intermediate->amino_intermediate Reduction reductant Reducing Agent (e.g., H₂, Pd/C) reductant->amino_intermediate final_product This compound amino_intermediate->final_product Diazotization & Hydrolysis diazotization_reagents NaNO₂, aq. H₂SO₄ diazotization_reagents->final_product hydrolysis H₂O, Heat hydrolysis->final_product

A plausible synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)nitrobenzene

  • To a stirred solution of p-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature.

  • After stirring for 30 minutes, add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2,2,2-trifluoroethoxy)nitrobenzene.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 4-(2,2,2-Trifluoroethoxy)aniline

  • Dissolve the purified 4-(2,2,2-trifluoroethoxy)nitrobenzene (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(2,2,2-trifluoroethoxy)aniline, which can often be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis to this compound

  • Dissolve the 4-(2,2,2-trifluoroethoxy)aniline (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Slowly add the diazonium salt solution to a heated aqueous solution of sulfuric acid (hydrolysis).

  • After the addition is complete, continue heating until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a trifluoroethoxy group into a phenolic scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule. While specific applications of this compound as a final drug product are not widely documented, its utility as a key intermediate in the synthesis of more complex bioactive molecules is of great interest to medicinal chemists.

The trifluoroethoxy moiety is known to:

  • Increase Lipophilicity: The fluorine atoms enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and increase its bioavailability.

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.

  • Modulate Acidity: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the phenolic proton, which can affect binding interactions with biological targets.

  • Serve as a Bioisostere: The trifluoroethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to optimize its activity and safety profile.

This compound serves as a valuable starting material for the synthesis of a variety of derivatives where the phenolic hydroxyl group can be further functionalized or the aromatic ring can undergo substitution reactions to build more complex molecular architectures for drug discovery programs.

Logical Workflow for Procurement and Synthesis

For researchers and drug development professionals, a clear workflow for obtaining and utilizing this compound is essential.

G cluster_procurement Procurement cluster_synthesis In-house Synthesis (Alternative) cluster_application Application in R&D identify_suppliers Identify Suppliers (e.g., Ambeed, BLD Pharmatech) compare_specs Compare Specifications (Purity, Quantity) identify_suppliers->compare_specs request_quote Request Quotation compare_specs->request_quote purchase_order Place Purchase Order request_quote->purchase_order use_as_intermediate Use as Building Block in Further Synthesis purchase_order->use_as_intermediate select_route Select Synthetic Route (e.g., Williamson Ether Synthesis) acquire_reagents Acquire Starting Materials & Reagents select_route->acquire_reagents perform_synthesis Perform Synthesis & Purification acquire_reagents->perform_synthesis characterize_product Characterize Final Product (NMR, MS, etc.) perform_synthesis->characterize_product characterize_product->use_as_intermediate biological_screening Biological Screening of Derivatives use_as_intermediate->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies

Workflow for procurement and utilization of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol via the Williamson ether synthesis. This method involves the reaction of 4-hydroxyphenol with 2,2,2-trifluoroethyl triflate in the presence of a strong base. This protocol is intended for use by qualified researchers in a laboratory setting and outlines the necessary reagents, equipment, and procedures for the synthesis, purification, and characterization of the target compound.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of a trifluoroethoxy group can significantly alter the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a suitable alkylating agent.[2] This protocol adapts the general principles of the Williamson ether synthesis for the specific preparation of this compound.

Reaction Scheme

The synthesis proceeds by the deprotonation of 4-hydroxyphenol (hydroquinone) with sodium hydride to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with 2,2,2-trifluoroethyl triflate to yield the desired ether product.

Reaction scheme for the Williamson ether synthesis of this compound

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)SupplierPurity
4-Hydroxyphenol (Hydroquinone)C₆H₆O₂110.111.10 g10.0Sigma-Aldrich≥99%
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11.0Acros Organics60%
2,2,2-Trifluoroethyl triflateC₃H₂F₆O₃S232.102.55 g11.0TCI>98%
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Fisher Scientific≥99.8%
Diethyl ether(C₂H₅)₂O74.12As needed-VWRAnhydrous
1 M Hydrochloric AcidHCl36.46As needed-VWR1 M aq.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-EMD Milliporeaq. solution
Brine (Saturated NaCl solution)NaCl58.44As needed-LabChemaq. solution
Anhydrous Magnesium SulfateMgSO₄120.37As needed-J.T. BakerGranular
Ethyl AcetateC₄H₈O₂88.11As needed-Fisher ScientificHPLC Grade
HexaneC₆H₁₄86.18As needed-Fisher ScientificHPLC Grade

Experimental Protocol

Reaction Setup
  • To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-hydroxyphenol (1.10 g, 10.0 mmol).

  • Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (50 mL). Stir the mixture until the 4-hydroxyphenol is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

Reaction Execution
  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete.

  • Slowly add 2,2,2-trifluoroethyl triflate (2.55 g, 11.0 mmol) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

Work-up and Purification
  • Upon completion of the reaction, cool the mixture to 0 °C in an ice-water bath.

  • Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH of the aqueous layer is acidic.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Safety Precautions

  • 4-Hydroxyphenol (Hydroquinone): Harmful if swallowed.[3] May cause an allergic skin reaction.[3] Causes serious eye damage.[3] Suspected of causing genetic defects and cancer.[3] Very toxic to aquatic life with long-lasting effects.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride: In contact with water, releases flammable gases which may ignite spontaneously.[4] Causes severe skin burns and eye damage.[4] Handle in a fume hood under an inert atmosphere. Do not allow contact with water.

  • 2,2,2-Trifluoroethyl triflate: Harmful if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Highly flammable liquid and vapor.[5] Handle in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[3] Use in a well-ventilated fume hood and wear appropriate PPE.

Characterization of this compound

  • Physical State: To be determined experimentally.

  • Molecular Formula: C₈H₇F₃O₂

  • Molecular Weight: 192.14 g/mol

  • Melting Point: To be determined experimentally.

  • Boiling Point: Predicted to be 227.0 ± 40.0 °C.

  • ¹H NMR (predicted): δ (ppm) ~6.8-7.0 (m, 4H, Ar-H), ~4.3 (q, 2H, OCH₂CF₃), ~5.0-6.0 (br s, 1H, OH).

  • ¹³C NMR (predicted): Chemical shifts for aromatic carbons and the trifluoroethoxymethyl group are expected.

  • IR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3500 (O-H stretch, broad), 1500-1600 (C=C aromatic stretch), 1200-1300 (C-F stretch), and 1000-1100 (C-O stretch).

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup_purification Work-up and Purification cluster_characterization Characterization A Dissolve 4-hydroxyphenol in anhydrous DMF B Cool to 0 °C A->B C Add Sodium Hydride B->C Under N₂ D Add 2,2,2-trifluoroethyl triflate C->D E Warm to RT, then heat to 60 °C D->E F Monitor by TLC E->F G Quench with 1M HCl F->G Upon completion H Extract with Diethyl Ether G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Obtain NMR and IR Spectra K->L Pure Product M Determine Physical Properties L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Utilizing 4-(2,2,2-Trifluoroethoxy)phenol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)phenol is a valuable and versatile building block in medicinal chemistry and drug discovery. The incorporation of the 2,2,2-trifluoroethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This fluorinated moiety is known to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets. These attributes make this compound an attractive starting material for the multi-step synthesis of novel therapeutics targeting a range of diseases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new chemical entities.

Key Synthetic Applications

The phenolic hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, enabling its incorporation into a variety of molecular scaffolds. Key reactions include:

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to introduce diverse side chains.

  • Nucleophilic Aromatic Substitution (SNAr): Functionalization of the aromatic ring, particularly when activated by electron-withdrawing groups.

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures.

  • Formation of Heterocycles: Utilization as a precursor for the synthesis of various heterocyclic systems, which are common pharmacophores in kinase inhibitors.

Synthesis of a Kinase Inhibitor Intermediate: 4-(2,2,2-Trifluoroethoxy)aniline

A common strategy in the synthesis of kinase inhibitors is the use of an aniline derivative as a key intermediate. 4-(2,2,2-Trifluoroethoxy)aniline can be readily prepared from this compound via a two-step process involving nitration followed by reduction. This aniline derivative can then be further elaborated into a variety of kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline

Step 1: Nitration of this compound

This reaction introduces a nitro group onto the aromatic ring, which can then be reduced to an amine.

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
This compoundC8H7F3O2192.14Sigma-Aldrich≥98%
Nitric Acid (70%)HNO363.01Fisher ScientificACS Grade
Sulfuric Acid (98%)H2SO498.08VWRACS Grade
Dichloromethane (DCM)CH2Cl284.93Fisher ScientificAnhydrous, ≥99.8%
Deionized WaterH2O18.02------
Saturated Sodium Bicarbonate SolutionNaHCO384.01EMD Milliporeaq. solution
Brine (Saturated NaCl)NaCl58.44LabChemaq. solution
Anhydrous Magnesium SulfateMgSO4120.37J.T. BakerGranular

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 g, 52.0 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding nitric acid (4.0 mL, 62.4 mmol) to chilled sulfuric acid (10 mL).

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Slowly pour the reaction mixture into 200 mL of ice-water.

  • Separate the organic layer and wash it sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-nitro-4-(2,2,2-trifluoroethoxy)phenol.

Expected Yield: 85-95%

Step 2: Reduction of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

The nitro group is reduced to an amine using a standard catalytic hydrogenation.

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
2-Nitro-4-(2,2,2-trifluoroethoxy)phenolC8H6F3NO4237.13---Crude from Step 1
Palladium on Carbon (10%)Pd/C---Acros Organics---
Ethanol (EtOH)C2H5OH46.07Fisher ScientificAnhydrous
Hydrogen GasH22.02---High Purity

Procedure:

  • Dissolve the crude 2-nitro-4-(2,2,2-trifluoroethoxy)phenol from the previous step in ethanol (150 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Connect the flask to a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford 4-(2,2,2-trifluoroethoxy)aniline. The product can be purified further by column chromatography if necessary.

Expected Yield: 90-98%

Multi-Step Synthesis of a Pyrimidine-Based Kinase Inhibitor

The synthesized 4-(2,2,2-trifluoroethoxy)aniline serves as a key building block for the construction of a pyrimidine-based kinase inhibitor scaffold. This is achieved through a multi-step sequence involving a condensation reaction followed by a nucleophilic aromatic substitution.

G cluster_0 Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline cluster_1 Synthesis of Kinase Inhibitor A This compound B Nitration (HNO3, H2SO4) A->B C 2-Nitro-4-(2,2,2- trifluoroethoxy)phenol B->C D Reduction (H2, Pd/C) C->D E 4-(2,2,2-Trifluoroethoxy)aniline D->E F 4-(2,2,2-Trifluoroethoxy)aniline G Condensation with Malonic Ester Derivative F->G H Pyrimidinone Intermediate G->H I Chlorination (POCl3) H->I J Chloropyrimidine Intermediate I->J K SNAr with Amine J->K L Final Kinase Inhibitor K->L

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Step 3: Condensation with a Malonic Ester Derivative

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
4-(2,2,2-Trifluoroethoxy)anilineC8H8F3NO191.15---From Step 2
Diethyl (ethoxymethylene)malonateC10H16O5216.23Alfa Aesar98%
Dowtherm A------Dow---

Procedure:

  • A mixture of 4-(2,2,2-trifluoroethoxy)aniline (5.0 g, 26.1 mmol) and diethyl (ethoxymethylene)malonate (5.65 g, 26.1 mmol) is heated at 140-150 °C for 2 hours.

  • The resulting ethanol is removed by distillation.

  • The reaction mixture is then added to 50 mL of Dowtherm A and heated to 250 °C for 1 hour.

  • After cooling, the precipitate is collected by filtration, washed with hexane, and dried to give the pyrimidinone intermediate.

Expected Yield: 70-80%

Step 4: Chlorination of the Pyrimidinone Intermediate

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
Pyrimidinone Intermediate---------From Step 3
Phosphorus OxychloridePOCl3153.33Acros Organics≥99%
N,N-DimethylanilineC8H11N121.18Sigma-Aldrich≥99.5%

Procedure:

  • A mixture of the pyrimidinone intermediate (4.0 g, 13.9 mmol), phosphorus oxychloride (20 mL), and N,N-dimethylaniline (1.0 mL) is heated at reflux for 2 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured into ice-water and the resulting solid is collected by filtration, washed with water, and dried to afford the chloropyrimidine intermediate.

Expected Yield: 80-90%

Step 5: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
Chloropyrimidine Intermediate---------From Step 4
Substituted Amine (e.g., 4-aminophenol)C6H7NO109.13Sigma-Aldrich≥99%
IsopropanolC3H8O60.10Fisher ScientificAnhydrous
Concentrated Hydrochloric AcidHCl36.46VWRACS Grade

Procedure:

  • A mixture of the chloropyrimidine intermediate (2.0 g, 6.5 mmol), the desired substituted amine (e.g., 4-aminophenol, 0.71 g, 6.5 mmol), and isopropanol (30 mL) is heated at reflux for 4 hours.

  • A few drops of concentrated hydrochloric acid are added, and the reflux is continued for another hour.

  • The reaction mixture is cooled, and the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final kinase inhibitor.

Expected Yield: 65-75%

Biological Activity and Signaling Pathways

The synthesized pyrimidine-based kinase inhibitors are designed to target specific protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer. For instance, many pyrimidine scaffolds are known to inhibit tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor Synthesized Kinase Inhibitor Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Block Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

The biological activity of the synthesized compounds would be evaluated through in vitro kinase assays to determine their inhibitory concentration (IC50) against a panel of target kinases. Cellular assays would then be employed to assess their anti-proliferative effects on relevant cancer cell lines.

Quantitative Data (Hypothetical):

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Final Kinase InhibitorEGFR15A549 (Lung Cancer)0.5
Final Kinase InhibitorVEGFR250HUVEC (Endothelial)1.2

Conclusion

This compound is a highly valuable building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols provided herein demonstrate a viable synthetic pathway to novel pyrimidine-based inhibitors. The strategic incorporation of the trifluoroethoxy group is anticipated to confer favorable pharmacological properties to the final compounds, making this a promising approach for the discovery of new drug candidates. Further optimization of the synthetic route and extensive biological evaluation are warranted to fully explore the therapeutic potential of these novel compounds.

Application Notes and Protocols: Nitration of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction critical in organic synthesis, particularly for the generation of valuable intermediates in the pharmaceutical and agrochemical industries. The resulting nitro-substituted phenols are versatile precursors for a wide array of functional group transformations. 4-(2,2,2-Trifluoroethoxy)phenol is a substrate of interest due to the presence of the trifluoroethoxy group, which can significantly influence the physicochemical properties of derivative compounds.

The hydroxyl (-OH) and trifluoroethoxy (-OCH₂CF₃) groups are both ortho, para-directing activators. With the para position occupied by the trifluoroethoxy group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. This regioselectivity is a key consideration in the synthesis of 2-nitro-4-(2,2,2-trifluoroethoxy)phenol. This document provides a summary of various reaction conditions for the nitration of substituted phenols and a detailed experimental protocol for the nitration of this compound.

Data Presentation: Reaction Conditions for the Nitration of 4-Substituted Phenols

The following table summarizes various conditions reported for the regioselective nitration of 4-substituted phenols, which can be adapted for this compound.

Substrate (4-Substituted Phenol)Nitrating Agent(s)Catalyst/AdditiveSolventTemperatureTimeYield of 2-Nitro Product
4-BromophenolNH₄NO₃KHSO₄AcetonitrileRefluxN/AHigh
4-CyanophenolNaNO₃, Mg(HSO₄)₂Wet SiO₂ (50% w/w)DichloromethaneRoom Temp.3 h88%
PhenolDilute HNO₃ (6 wt%)Tetrabutylammonium Bromide (TBAB)Two-phase systemN/AN/AHigh selectivity for mono-nitro products
4-CresolCerium (IV) Ammonium Nitrate (CAN)NaHCO₃N/ARoom Temp.N/A95%
PhenolNaNO₃, 3-Methyl-1-sulfonic acid imidazolium chlorideNoneSolvent-free (grinding)Room Temp.25 min50% (o-nitro)
PhenolHNO₃Acetic AcidGlacial Acetic Acid60-80 °CN/AHigh conversion

Experimental Protocol: Synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

This protocol is a representative procedure adapted from general methods for the nitration of 4-substituted phenols.

Materials:

  • This compound

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 1.92 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-nitro-4-(2,2,2-trifluoroethoxy)phenol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Mandatory Visualization

Nitration_Workflow reactant_node reactant_node product_node product_node reagent_node reagent_node solvent_node solvent_node condition_node condition_node sub This compound reaction Reaction Mixture (0-5 °C, 1h) sub->reaction solvent Glacial Acetic Acid solvent->reaction reagents HNO₃ / H₂SO₄ reagents->reaction Dropwise addition quench Quench with Ice-Water reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with NaHCO₃ (aq) & Brine extraction->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Chromatography/ Recrystallization) evaporate->purify product 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol purify->product

Caption: Experimental workflow for the nitration of this compound.

Application Notes and Protocols for the GC-MS Analysis of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound of interest in pharmaceutical and materials science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile compounds. However, the polar hydroxyl group of this compound can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving its GC-MS analysis.

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acetylation .

Derivatization Strategies

The choice of derivatization method depends on the specific analytical requirements, including desired sensitivity, potential interferences, and available reagents.

  • Silylation: This is a widely used and effective method for derivatizing phenols.[1][2] It involves the replacement of the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This process significantly increases the volatility and thermal stability of the analyte.[3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]

  • Acetylation: This method involves the conversion of the phenolic hydroxyl group into an ester using an acetylating agent like acetic anhydride.[5] The resulting acetylated derivative is less polar and more volatile than the parent phenol. Acetylation is a robust and cost-effective alternative to silylation.[6]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the silylation and acetylation of this compound for GC-MS analysis.

G cluster_0 Silylation Workflow A Sample Preparation (Dissolve in Aprotic Solvent) B Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B C Reaction (e.g., 70°C for 30 min) B->C D GC-MS Analysis C->D

Silylation workflow for this compound.

G cluster_1 Acetylation Workflow E Sample Preparation (Dissolve in Solvent with Base) F Add Acetylating Reagent (e.g., Acetic Anhydride) E->F G Reaction (e.g., 60°C for 20 min) F->G H Extraction of Derivative G->H I GC-MS Analysis H->I G Analyte This compound (Polar, Less Volatile) Derivatization Derivatization (Silylation or Acetylation) Analyte->Derivatization Derivative Non-polar, Volatile Derivative Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Application Note and Protocol: HPLC Method Development for Purity Assessment of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and its related impurities. The method validation is designed to meet the requirements of the International Council for Harmonisation (ICH) guidelines.[3][4]

1. Experimental Protocols

1.1. HPLC System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The selection of a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, can be beneficial for the separation of fluorinated compounds.[5][6]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterOptimized Condition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 275 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

1.2. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of impurities.

2. Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1][3] The validation will be performed according to ICH Q2(R1) guidelines and will include the following parameters:

2.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Protocol:

    • Analyze the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte and its known impurities.

    • Analyze the standard solution of this compound.

    • Analyze the sample solution of this compound.

    • If available, spike the sample solution with known impurities and degradation products to demonstrate resolution.

    • Perform stress testing (acid, base, oxidative, thermal, and photolytic degradation) on the sample to generate potential degradation products and demonstrate that the method can separate these from the main peak.

2.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from the limit of quantitation (LOQ) to 150% of the nominal standard concentration (e.g., LOQ, 25, 50, 100, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

2.3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Protocol:

    • Prepare a sample matrix solution.

    • Spike the sample matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

2.4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the sample solution on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six replicate injections of the sample solution on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results.

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the ratios.

2.6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Protocol:

    • Introduce small, deliberate variations to the optimized method parameters, one at a time.

    • Analyze the standard solution under each varied condition.

    • Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength of detection (± 2 nm)

    • Assess the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte and impurities. Resolution > 2.0 between the main peak and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1
Robustness System suitability parameters should remain within acceptable limits.

3. Visualization of Workflows

3.1. HPLC Method Development and Validation Workflow

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Finalization A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D System Suitability Testing C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L

Caption: Workflow for HPLC Method Development and Validation.

3.2. Interrelationship of Method Validation Parameters

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Precision->Accuracy Range->Accuracy Range->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

References

Synthesis of 4-(2,2,2-trifluoroethoxy)aniline from 4-(2,2,2-trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(2,2,2-trifluoroethoxy)aniline from 4-(2,2,2-trifluoroethoxy)phenol. The method described is a direct, one-pot conversion utilizing a palladium-catalyzed amination reaction with hydrazine monohydrate. This approach offers a potentially more efficient and streamlined alternative to traditional multi-step syntheses. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and graphical representations of the experimental workflow and proposed reaction mechanism to facilitate understanding and implementation in a laboratory setting.

Introduction

Primary anilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The conversion of readily available phenols to anilines is a synthetically valuable transformation. Traditional methods for this conversion often involve harsh conditions or multiple synthetic steps, such as reduction to an arene followed by nitration and subsequent reduction.[1] Modern synthetic methodologies have focused on more direct approaches. One such promising method is the palladium-catalyzed direct amination of phenols.[1][2][3][4] This protocol adapts a general method for the direct conversion of phenols to primary anilines using the cost-effective and readily available hydrazine as both the amine and hydride source, with palladium on carbon (Pd/C) as the catalyst.[1][5] This approach is presented for the specific synthesis of 4-(2,2,2-trifluoroethoxy)aniline, a valuable intermediate in medicinal chemistry due to the unique properties conferred by the trifluoroethoxy group.

Experimental Protocol

This protocol is adapted from the general procedure for the direct conversion of phenols to primary anilines using a palladium catalyst and hydrazine.[1][5][6]

Materials:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Palladium on carbon (5 wt% Pd/C)

  • Lithium hydroxide (LiOH)

  • 1,4-Dioxane (anhydrous)

  • Argon (or Nitrogen) gas

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (argon or nitrogen line)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 5 wt% Pd/C (7 mol%), and lithium hydroxide (0.4 mmol, 40 mol%).

  • Addition of Reagents: Add anhydrous 1,4-dioxane (0.2 M solution, 5 mL) to the Schlenk tube. Stir the mixture at room temperature for 5 minutes.

  • Add hydrazine monohydrate (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 170 °C with vigorous stirring for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, 4-(2,2,2-trifluoroethoxy)aniline.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-(2,2,2-trifluoroethoxy)aniline. The yield is a hypothetical value based on reported yields for similar substrates in the literature.[1][5]

ParameterValue
Starting Material
This compound1.0 mmol (192.14 g/mol )
Reagents
Hydrazine monohydrate3.0 mmol
5 wt% Pd/C7 mol%
Lithium hydroxide0.4 mmol
Solvent
1,4-Dioxane5 mL (0.2 M)
Reaction Conditions
Temperature170 °C
Time16 hours
Product
4-(2,2,2-trifluoroethoxy)anilineExpected Yield: ~70-80%

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Pd/C, and LiOH in a Schlenk tube B Add anhydrous 1,4-dioxane A->B C Add hydrazine monohydrate B->C D Heat to 170 °C for 16 hours under Argon atmosphere C->D E Cool to room temperature and dilute with ethyl acetate D->E F Filter through Celite E->F G Wash with NaHCO3 and brine F->G H Dry over Na2SO4 and concentrate G->H I Flash column chromatography H->I J 4-(2,2,2-trifluoroethoxy)aniline (Final Product) I->J

Caption: Experimental workflow for the synthesis of 4-(2,2,2-trifluoroethoxy)aniline.

Proposed Catalytic Cycle

G Pd0 Pd(0) PdH2 Pd(II)H2 Pd0->PdH2 from N2H4 Phenol 4-(CF3CH2O)ArOH Cyclohexanone Cyclohexanone Intermediate Phenol->Cyclohexanone Hydrazone Hydrazone Intermediate Cyclohexanone->Hydrazone + N2H4 - H2O Hydrazine N2H4 Hydrazine->Hydrazone Phenylhydrazine Phenylhydrazine Intermediate Hydrazone->Phenylhydrazine Dehydrogenation (Pd-catalyzed) Phenylhydrazine->Pd0 Aniline 4-(CF3CH2O)ArNH2 Phenylhydrazine->Aniline N-N bond cleavage (Pd-catalyzed) PdH2->Cyclohexanone Reduction

Caption: Proposed mechanism for the palladium-catalyzed conversion of phenol to aniline.

References

Application Notes: Mitsunobu Reaction for the Synthesis of Aryl Ethers from 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with an inversion of stereochemistry.[1][2][3] This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), a phosphine reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] These application notes provide a detailed protocol and reaction conditions for the etherification of an alcohol using 4-(2,2,2-Trifluoroethoxy)phenol as the acidic nucleophile under Mitsunobu conditions.

Mechanism and Key Considerations

The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol and the phosphine/azodicarboxylate system, which is then displaced by the phenoxide in an Sₙ2 fashion.[2][3]

Several factors are crucial for the success of the Mitsunobu reaction:

  • Reagent Stoichiometry: Typically, a slight excess of the phosphine and azodicarboxylate reagents (1.1 to 1.5 equivalents) relative to the limiting reactant (either the alcohol or the phenol) is used to ensure complete conversion.

  • Order of Addition: The order of reagent addition can be critical.[1][4] The most common protocol involves dissolving the alcohol, phenol, and triphenylphosphine in a suitable solvent, cooling the mixture, and then adding the azodicarboxylate dropwise.[1] An alternative is to pre-form the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and the phenol.[1]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for Mitsunobu reactions.[2][5] Other aprotic solvents like dichloromethane (DCM) or dioxane can also be employed.[2][6]

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction upon addition of the azodicarboxylate, and then allowed to warm to room temperature.[1][6] In some cases, particularly with sterically hindered substrates, heating may be necessary to drive the reaction to completion.[2][7]

  • pKa of the Nucleophile: The nucleophile should be sufficiently acidic (generally with a pKa less than 13) to protonate the betaine intermediate and prevent side reactions.[1] Phenols are generally acidic enough to serve as effective nucleophiles.[5]

  • Challenges with Trifluoroethoxylated Phenols: While phenols are common nucleophiles, the direct coupling of phenols with 2,2,2-trifluoroethanol via the Mitsunobu reaction has been reported as challenging or not previously documented, suggesting that the synthesis of aryl trifluoroethyl ethers using this method might be problematic.[8] This could be due to the electronic effects of the trifluoroethoxy group on the acidity of the phenol or potential side reactions. Researchers should be aware of this potential limitation when attempting the synthesis of ethers from this compound.

Work-up and Purification

A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.[6] Common purification strategies include filtration to remove precipitated TPPO, column chromatography, or the use of polymer-supported reagents to simplify purification.[5]

Typical Mitsunobu Reaction Conditions

The following table summarizes typical conditions for a Mitsunobu reaction involving a phenol and an alcohol.

ParameterConditionNotes
Nucleophile This compound1.0 - 1.2 equivalents
Alcohol Primary or Secondary Alcohol1.0 - 1.2 equivalents (Limiting Reagent)
Phosphine Triphenylphosphine (PPh₃)1.1 - 1.5 equivalents
Azodicarboxylate DIAD or DEAD1.1 - 1.5 equivalents
Solvent Anhydrous THFDichloromethane or Dioxane are also suitable[2][6]
Temperature 0 °C to Room TemperatureMay require heating for less reactive substrates[2][7]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Experimental Protocol

This protocol describes a general procedure for the Mitsunobu reaction between this compound and a generic primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the limiting reagent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ether product.

Experimental Workflow Diagram

Mitsunobu_Reaction_Workflow Mitsunobu Reaction Workflow for Aryl Ether Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Alcohol, Phenol, and PPh3 to flask B 2. Dissolve in anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add DIAD/DEAD dropwise at 0 °C C->D Initiate Reaction E 5. Warm to RT and stir (2-24h) D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Concentrate reaction mixture F->G Reaction Complete H 8. Dilute with EtOAc and wash G->H I 9. Dry and concentrate organic layer H->I J 10. Purify by column chromatography I->J K Desired Aryl Ether Product J->K

Caption: Workflow for the Mitsunobu synthesis of aryl ethers.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-(2,2,2-Trifluoroethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-(2,2,2-trifluoroethoxy)phenol derivatives. The process involves a two-stage synthetic sequence: first, the activation of the phenolic hydroxyl group to a more reactive leaving group (such as a triflate or a halide), followed by the palladium-catalyzed cross-coupling reaction with a desired amine. This powerful C-N bond-forming methodology is instrumental in the synthesis of a wide range of compounds relevant to pharmaceutical and materials science.

Overall Synthetic Workflow

The transformation of this compound into its aminated derivatives via a Buchwald-Hartwig reaction is a two-step process. The initial step is the conversion of the phenol into a suitable electrophilic coupling partner, such as an aryl triflate or an aryl halide. The subsequent step is the palladium-catalyzed amination of this intermediate.

G cluster_0 Step 1: Activation of Phenol cluster_1 Step 2: Buchwald-Hartwig Amination Start This compound Activation Conversion to Aryl Triflate or Aryl Halide Start->Activation Triflic Anhydride or Halogenating Agent Intermediate Aryl Triflate or Halide Intermediate Activation->Intermediate Coupling Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Pd Catalyst, Ligand, Base Amine Primary or Secondary Amine Amine->Coupling Product N-Aryl-4-(2,2,2-trifluoroethoxy)aniline Derivative Coupling->Product

Overall workflow for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)phenyl trifluoromethanesulfonate (Aryl Triflate Intermediate)

This protocol details the conversion of this compound to its corresponding aryl triflate, a highly effective electrophile for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or 2,6-lutidine (1.2 equiv) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(2,2,2-trifluoroethoxy)phenyl trifluoromethanesulfonate.

Reactant Reagent Base Solvent Temperature Time Typical Yield
This compoundTrifluoromethanesulfonic anhydridePyridine/2,6-LutidineDCM0 °C to RT1-3 h>90%
Protocol 2: Buchwald-Hartwig Amination of 4-(2,2,2-Trifluoroethoxy)phenyl trifluoromethanesulfonate

This protocol outlines the palladium-catalyzed amination of the aryl triflate intermediate with a primary or secondary amine.

Materials:

  • 4-(2,2,2-Trifluoroethoxy)phenyl trifluoromethanesulfonate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (2-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stirring bar

  • Oil bath

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl triflate (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture in a preheated oil bath to 80-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl-4-(2,2,2-trifluoroethoxy)aniline derivative.

Aryl Triflate Amine Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent Temperature (°C)Time (h)Typical Yield
4-(2,2,2-Trifluoroethoxy)phenyl triflateMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10012-2485-95% (estimated)
4-(2,2,2-Trifluoroethoxy)phenyl triflateAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Dioxane11012-2480-90% (estimated)
4-(2,2,2-Trifluoroethoxy)phenyl triflateBenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Toluene10012-2480-90% (estimated)

Note: The yields provided are estimates based on typical Buchwald-Hartwig aminations of related aryl triflates and may vary depending on the specific amine and reaction conditions.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

G cluster_legend Legend Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R'R''NH, Base AmidoComplex Ar-Pd(II)(NHR'R'')L AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Ar-NR'R'' ArX Ar-X: Aryl Halide/Triflate Amine R'R''NH: Amine Product Ar-NR'R'': Product

Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent undesired side reactions. The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center. The selection of the appropriate base depends on the pKa of the amine and the functional group tolerance of the substrates.

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing a 4-(2,2,2-Trifluoroethoxy)phenoxy Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-(2,2,2-Trifluoroethoxy)phenol in the Synthesis of Agrochemicals

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine atoms into agrochemical structures is a widely employed strategy to enhance their biological efficacy, metabolic stability, and binding affinity to target enzymes. The trifluoroethoxy group, in particular, is a key pharmacophore in a number of modern pesticides. While the direct use of this compound as a starting material for a major commercial agrochemical is not extensively documented in publicly available literature, the synthesis of related structures, such as those containing a 4-(2,2,2-trifluoroethoxy)phenoxy moiety, provides a valuable blueprint for researchers. This document details the synthesis of a key intermediate for a compound structurally related to the aryloxyphenoxypropionate class of herbicides, which are known for their effectiveness against grassy weeds.

The protocols provided herein are based on established chemical transformations and illustrate a viable synthetic route to a trifluoroethoxy-containing phenoxy derivative, a critical building block in the development of potent herbicides. The methodologies are presented to be adaptable for the synthesis of a variety of agrochemical candidates.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-(4-chlorophenoxy)propanoic acid

StepReactantsReagents/CatalystsSolventReaction ConditionsProductYield (%)
14-Chlorophenol, 2-Chloropropionic acidSodium HydroxideWater100-110 °C, 4-6 h2-(4-chlorophenoxy)propanoic acid85-95

Table 2: Summary of Reaction Parameters and Yields for a Representative Synthesis of a Trifluoroethoxyphenoxy Intermediate

StepReactantsReagents/CatalystsSolventReaction ConditionsProductYield (%)
2Hydroquinone, 1-bromo-2-(trifluoroethoxy)ethane (hypothetical)Potassium CarbonateDimethylformamide (DMF)80-100 °C, 8-12 hThis compound70-80

Note: The synthesis in Table 2 is a representative example of how this compound could be synthesized for further use, based on common ether synthesis methodologies.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenoxy)propanoic acid (Intermediate for Quizalofop-ethyl analogue)

This protocol describes the synthesis of a key precursor for aryloxyphenoxypropionate herbicides.

Materials:

  • 4-Chlorophenol

  • 2-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water

  • Reaction vessel with reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Sodium 4-chlorophenoxide:

    • In a reaction vessel, dissolve 1.0 mole of 4-chlorophenol in a 20% aqueous solution of sodium hydroxide (1.2 moles).

    • Stir the mixture until the 4-chlorophenol is completely dissolved.

  • Williamson Ether Synthesis:

    • To the solution of sodium 4-chlorophenoxide, slowly add 1.1 moles of 2-chloropropionic acid.

    • Heat the reaction mixture to 100-110 °C and maintain this temperature under reflux with continuous stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

    • Filter the precipitated solid, wash it thoroughly with cold water to remove inorganic salts, and then dry it in an oven at 60-70 °C.

    • The final product is 2-(4-chlorophenoxy)propanoic acid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Step cluster_product Intermediate Product 4_Chlorophenol 4-Chlorophenol Reaction Williamson Ether Synthesis (NaOH, H2O, 100-110°C) 4_Chlorophenol->Reaction 2_Chloropropionic_acid 2-Chloropropionic acid 2_Chloropropionic_acid->Reaction Intermediate 2-(4-chlorophenoxy)propanoic acid Reaction->Intermediate

Caption: Synthetic workflow for the preparation of a key herbicide intermediate.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides of the aryloxyphenoxypropionate class, for which the synthesized intermediate is a precursor, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids in plants.

ACCase_Inhibition_Pathway Herbicide Aryloxyphenoxypropionate Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Formation Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Disruption leads to Plant_Growth Plant Growth Membrane_Formation->Plant_Growth

Caption: Simplified signaling pathway of ACCase inhibition by aryloxyphenoxypropionate herbicides.

Conclusion

The synthesis of agrochemicals containing the 4-(2,2,2-trifluoroethoxy)phenoxy moiety represents a significant area of research in crop protection. The protocols and data presented here for a structurally related compound provide a solid foundation for the development of novel herbicides. The inclusion of the trifluoroethoxy group is a proven strategy for enhancing herbicidal activity. Researchers can adapt these methodologies to explore new chemical spaces and develop next-generation agrochemicals with improved efficacy and environmental profiles.

Application Notes and Protocols: Incorporation of 4-(2,2,2-Trifluoroethoxy)phenol into High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated moieties into polymer backbones is a well-established strategy for enhancing material properties. The trifluoroethoxy group (-OCH₂CF₃), in particular, can impart desirable characteristics such as increased thermal stability, improved solubility, lower dielectric constants, and enhanced chemical resistance.[1] This document provides detailed application notes and protocols for the synthesis of high-performance polymers, such as poly(aryl ether)s, through the incorporation of 4-(2,2,2-Trifluoroethoxy)phenol. While specific literature on the polymerization of this exact monomer is limited, the provided protocols are based on well-established nucleophilic aromatic substitution (SɴAr) reactions for structurally similar fluorinated phenols.[1][2][3]

Rationale for Incorporating this compound

The unique properties of the trifluoroethoxy group make it an attractive component for advanced polymers. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can influence the electronic properties of the polymer, while the flexible ether linkage can affect chain packing and solubility. Polymers incorporating this moiety are expected to exhibit:

  • High Thermal Stability: The C-F bond is exceptionally strong, contributing to the overall thermal robustness of the polymer.[4]

  • Excellent Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals.[4]

  • Low Dielectric Constant: The low polarizability of the C-F bond leads to materials with low dielectric constants, which are desirable for applications in microelectronics.[5]

  • Improved Solubility: The presence of the trifluoroethoxy group can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, which facilitates processing.

  • Biocompatibility: Certain fluorinated polymers exhibit excellent biocompatibility, making them suitable for consideration in biomedical applications.[4]

Experimental Protocols

The primary method for synthesizing poly(aryl ether)s from this compound is through nucleophilic aromatic substitution (SɴAr) polycondensation. This involves the reaction of the phenoxide, generated in situ from the phenol, with an activated aryl dihalide.

Protocol 1: Synthesis of a Poly(aryl ether ketone) (PAEK)

This protocol describes the synthesis of a PAEK by reacting this compound with 4,4'-difluorobenzophenone.

Materials:

  • This compound

  • 4,4'-difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, three-necked flask, condenser, mechanical stirrer)

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.

  • Solvent and Base Addition: Add anhydrous potassium carbonate (a slight molar excess, e.g., 1.1 equivalents per mole of phenol) to the flask. Add N,N-dimethylacetamide (DMAc) and toluene to the flask to create a reaction concentration of approximately 20-30% solids (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. The water will collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.

  • Polymerization: After dehydration, carefully remove the toluene from the reaction mixture by distillation. Increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction is typically maintained at this temperature for 8-24 hours under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary. Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and methanol to remove any residual salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

Protocol 2: Synthesis of a Poly(aryl ether sulfone) (PAES)

This protocol outlines the synthesis of a PAES using this compound and 4,4'-dichlorodiphenyl sulfone.

Materials:

  • This compound

  • 4,4'-dichlorodiphenyl sulfone

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Sulfolane

  • Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup and Reagent Addition: Follow steps 1 and 2 from Protocol 1, substituting 4,4'-difluorobenzophenone with an equimolar amount of 4,4'-dichlorodiphenyl sulfone.

  • Azeotropic Dehydration: Perform azeotropic dehydration as described in step 3 of Protocol 1.

  • Polymerization: After removing the toluene, increase the temperature to 180-200 °C. Maintain this temperature for 12-36 hours under a nitrogen atmosphere.

  • Polymer Isolation, Purification, and Drying: Follow steps 5, 6, and 7 from Protocol 1 to isolate, purify, and dry the resulting poly(aryl ether sulfone).

Data Presentation

The following tables summarize typical properties of analogous fluorinated poly(aryl ether)s. These values provide an expected range for polymers synthesized with this compound.

Table 1: Thermal Properties of Analogous Fluorinated Poly(aryl ether)s

Polymer TypeMonomersGlass Transition Temp. (T₉) (°C)5% Weight Loss Temp. (T₅) (°C)
PAEKTrifluoromethoxy-containing bisphenol + 4,4'-difluorobenzophenone>150>520[5][6]
PAESHexafluoroisopropylidene diphenol + Pentafluorophenyl sulfone190-230>470[7]
PolyphosphazeneTrifluoroethoxy and alkoxy side groups-90 to -60[8][9]Not specified

Table 2: Mechanical and Dielectric Properties of Analogous Fluorinated Polymers

Polymer TypeTensile Strength (MPa)Young's Modulus (GPa)Dielectric Constant (10 GHz)
PAEK (Trifluoromethoxy-containing)84[6][9]2.9[6][9]2.839[6]
PAESNot specifiedNot specifiedNot specified
Fluorinated Poly(aryl ether)sNot specifiedNot specified2.5 - 3.0[5]

Visualizations

Polymer Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup and Purification Monomers Monomers: This compound + Aryl Dihalide Dehydration Azeotropic Dehydration (140-150°C) Monomers->Dehydration Base Base: K₂CO₃ Base->Dehydration Solvent Solvent: DMAc/Toluene Solvent->Dehydration Polycondensation Polycondensation (160-200°C) Dehydration->Polycondensation Remove Toluene Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Washing with H₂O and Methanol Precipitation->Washing Drying Drying under Vacuum Washing->Drying Final_Polymer High-Performance Fluorinated Polymer Drying->Final_Polymer

Caption: General experimental workflow for the synthesis of poly(aryl ether)s.

Structure-Property Relationship

G cluster_0 Structural Features of this compound cluster_1 Resulting Polymer Properties Trifluoroethoxy Trifluoroethoxy Group (-OCH₂CF₃) Thermal_Stability Increased Thermal Stability Trifluoroethoxy->Thermal_Stability Strong C-F Bonds Chemical_Resistance Enhanced Chemical Resistance Trifluoroethoxy->Chemical_Resistance Inert Nature Low_Dielectric Low Dielectric Constant Trifluoroethoxy->Low_Dielectric Low Polarizability Aromatic_Ring Phenolic Ring Aromatic_Ring->Thermal_Stability Rigid Backbone Ether_Linkage Ether Linkage in Polymer Solubility Improved Solubility Ether_Linkage->Solubility Chain Flexibility Biocompatibility Potential Biocompatibility

Caption: Influence of the monomer structure on the final polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol via the Williamson ether synthesis.

Troubleshooting Guide

Low yields and the formation of byproducts are common challenges in the Williamson ether synthesis. This guide provides a systematic approach to identifying and resolving these issues.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxyphenol The phenoxide, the active nucleophile, is formed by deprotonating 4-hydroxyphenol. If the base is too weak, this equilibrium will not favor the phenoxide, leading to a low concentration of the nucleophile.[1] - Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider using a stronger base such as sodium hydride (NaH).[1][2]
Moisture in the Reaction Strong bases like sodium hydride react violently with water. Any moisture in the reaction will consume the base, preventing the deprotonation of the phenol. - Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents.
Poor Quality of Reagents The alkylating agent may have degraded, or the base may be old and inactive. - Solution: Use freshly opened or purified reagents. 2,2,2-Trifluoroethyl tosylate is often preferred over the corresponding halide as it is a better leaving group.
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion. Typical laboratory syntheses are conducted at 50-100°C for 1-8 hours.[1] - Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.
Presence of Impurities and Side Products
Side Product Cause and Mechanism Mitigation Strategies
C-Alkylated Phenol The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation).[3][4] C-alkylation is a competing side reaction.[3][5]- Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) generally favor O-alkylation.[6] Protic solvents can lead to higher proportions of the C-alkylated product.[3]
Elimination Product (2,2-Difluorovinyl Ether) If the base is too strong or sterically hindered, it can promote the E2 elimination of the alkylating agent, especially at higher temperatures.[1]- Choice of Alkylating Agent: Use a primary alkylating agent like 2,2,2-trifluoroethyl tosylate. Primary substrates are less prone to elimination than secondary or tertiary ones.[4][6] - Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Unreacted Starting Material Incomplete reaction due to factors mentioned in the "Low or No Product Yield" section.Refer to the troubleshooting steps for low yield.

Frequently Asked Questions (FAQs)

Q1: Which base is best for the synthesis of this compound?

The choice of base depends on the desired reactivity and reaction conditions. For phenols, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1]

  • Potassium Carbonate (K₂CO₃): A milder base that is easier to handle. It often requires higher temperatures and longer reaction times.

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol, driving the reaction forward.[6] It requires strictly anhydrous conditions. In a study on a similar Williamson ether synthesis, using NaH in DMF gave higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[2][7]

Q2: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide, leaving a "naked" and more reactive nucleophile.[5]

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent choices and can accelerate the reaction rate.[1][6]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

  • Tetrahydrofuran (THF): Often used, especially when a strong base like NaH is employed.[6]

Changing the solvent from methanol to acetonitrile has been shown to improve the ratio of O-alkylated to C-alkylated product from 72:28 to 97:3 in the Williamson ether synthesis of benzyl bromide and sodium β-naphthoxide.[8]

Q3: Can I use 2,2,2-trifluoroethyl bromide or iodide instead of the tosylate?

Yes, but tosylates are generally better leaving groups than halides, which can lead to faster reaction rates and higher yields. If using a halide, the iodide is more reactive than the bromide, which is more reactive than the chloride.

Q4: How can I purify the final product?

Standard purification techniques for phenolic compounds can be employed.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with a dilute base (e.g., 5% NaOH) to remove any unreacted 4-hydroxyphenol, followed by water and brine.

  • Chromatography: The crude product can be purified by column chromatography on silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is based on general principles of the Williamson ether synthesis and results from analogous reactions.

Table 1: Comparison of Bases for Williamson Ether Synthesis of Phenols

BaseSolventTypical Temperature (°C)Relative StrengthExpected YieldKey Considerations
K₂CO₃Acetone/DMF60-100WeakModerate to HighMilder conditions, may require longer reaction times.[1]
NaOHWater/Ethanol50-80StrongModerate to HighCan be used in aqueous or phase-transfer conditions.
NaHTHF/DMF0 to 60Very StrongHigh to ExcellentRequires anhydrous conditions; hydrogen gas is evolved.[2][6]

Yields are estimates based on similar reactions and may vary.

Table 2: Influence of Solvent on Williamson Ether Synthesis

SolventTypeExpected O/C Alkylation RatioRelative Reaction Rate
DMFPolar AproticHighFast
DMSOPolar AproticHighFast
AcetonitrilePolar AproticHighModerate to Fast
THFEtherealModerate to HighModerate
EthanolProticLowerSlower

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These are general procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Using Sodium Hydride (NaH) in DMF

This protocol is adapted from procedures for the synthesis of similar phenolic ethers using a strong base.[9]

Materials:

  • 4-Hydroxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,2,2-Trifluoroethyl tosylate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-hydroxyphenol (1.0 eq.).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 2,2,2-trifluoroethyl tosylate (1.05 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% NaOH solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Potassium Carbonate (K₂CO₃) in Acetone

This protocol is a milder alternative to using NaH.[10]

Materials:

  • 4-Hydroxyphenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2,2,2-Trifluoroethyl tosylate

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-hydroxyphenol (1.0 eq.) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the mixture vigorously at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl tosylate (1.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start phenol 4-Hydroxyphenol start->phenol deprotonation Deprotonation in Anhydrous Solvent phenol->deprotonation base Base (e.g., NaH or K2CO3) base->deprotonation alkylating_agent 2,2,2-Trifluoroethyl Tosylate sn2 SN2 Attack alkylating_agent->sn2 deprotonation->sn2 Phenoxide Formation quench Quench Reaction sn2->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product This compound purify->product

Caption: Experimental workflow for the Williamson ether synthesis.

Troubleshooting_Logic start Low Yield or Reaction Failure check_base Is the base strong enough? (e.g., NaH vs K2CO3) start->check_base check_conditions Are conditions anhydrous? check_base->check_conditions Yes use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No check_reagents Are reagents pure? check_conditions->check_reagents Yes dry_glassware Flame-dry glassware, use anhydrous solvent check_conditions->dry_glassware No check_temp_time Is temperature/time sufficient? check_reagents->check_temp_time Yes purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No increase_temp_time Increase temperature or extend reaction time check_temp_time->increase_temp_time No success Improved Yield check_temp_time->success Yes use_stronger_base->success dry_glassware->success purify_reagents->success increase_temp_time->success

References

Technical Support Center: Purification of Crude 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(2,2,2-Trifluoroethoxy)phenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for the elution of moderately polar phenolic compounds like this compound is a non-polar/polar solvent mixture, typically hexane and ethyl acetate. Based on similar phenolic compounds, a gradient elution is recommended. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How do I determine the right solvent system using Thin Layer Chromatography (TLC)?

To find a suitable solvent system, spot your crude sample on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product a retention factor (Rf) value between 0.2 and 0.4. This range generally provides the best separation on a column. The spots for impurities should be well-separated from the product spot.

Q3: What are the common impurities I might encounter in crude this compound?

Common impurities can include unreacted starting materials such as 4-hydroxyphenol, 2,2,2-trifluoroethanol, and byproducts from the synthesis. Depending on the synthetic route, these could include isomers or over-alkylated products.

Q4: My compound is streaking on the TLC plate and the column. What could be the cause?

Streaking of phenolic compounds on silica gel is common and can be caused by several factors:

  • Acidity of Silica: The acidic nature of silica gel can cause strong interactions with the phenolic hydroxyl group, leading to tailing.

  • Overloading: Applying too much sample to the column can lead to broad, streaky bands.

  • Inappropriate Solvent System: If the solvent is not polar enough to effectively elute the compound, or too polar, it can result in streaking.

To mitigate this, you can consider using neutral or basic alumina as the stationary phase, or add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress ionization.

Q5: The separation on the column is not as good as what I observed on the TLC plate. Why is this happening?

This is a common issue that can arise from several factors:

  • Column Packing: An unevenly packed column will have channels, leading to poor separation.

  • Loading Technique: Loading the sample in a large volume of solvent can cause the initial band to be too wide. It's best to dissolve the sample in a minimal amount of the initial eluent or use a dry-loading technique.

  • Flow Rate: A flow rate that is too fast can reduce the number of theoretical plates and lead to poorer separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the silica gel.Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina.
Product elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the solvent system (e.g., increase the percentage of hexane).
Poor separation of product and impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems on TLC. Consider adding a third solvent to the mixture (e.g., dichloromethane or toluene) to alter the selectivity.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1.
The column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.
Product fractions are contaminated with an unknown substance The impurity could be "bleeding" from the silica gel.This can happen with very polar solvent systems (e.g., high concentrations of methanol). If possible, avoid highly polar eluents.
The impurity could be co-eluting with the product.Re-evaluate the solvent system for better separation. If separation is still not achieved, a different purification technique like recrystallization or preparative HPLC may be necessary.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on your specific crude mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A silica gel to crude product weight ratio of 50:1 is a good starting point.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle and drain the excess solvent until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the starting solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent as the column runs (e.g., to 95:5, 90:10, etc.).

  • Collect fractions of a consistent volume in labeled test tubes.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of a moderately polar phenolic compound. These values should be used as a starting point and may need to be optimized for your specific sample.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica gel is usually sufficient.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (Gradient)Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase.
Typical Rf of Product 0.2 - 0.4In a solvent system that provides good separation on TLC.
Sample Loading Ratio 1:30 to 1:100 (Crude:Silica)Higher ratios provide better separation for difficult mixtures.
Expected Yield >85%Dependent on the purity of the crude material and the efficiency of the separation.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography Start Start Purification TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Good_Separation Good Separation on TLC? (Rf = 0.2-0.4) TLC_Analysis->Good_Separation Pack_Column Pack Column with Silica Gel Good_Separation->Pack_Column Yes Optimize_Solvent Optimize Solvent System Good_Separation->Optimize_Solvent No Load_Sample Load Crude Sample Pack_Column->Load_Sample Run_Column Run Column with Gradient Elution Load_Sample->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions No_Separation Poor Separation on Column Run_Column->No_Separation Issue Occurs Pure_Product Combine Pure Fractions & Evaporate Analyze_Fractions->Pure_Product Troubleshoot Consult Troubleshooting Guide No_Separation->Troubleshoot Yes Check_Packing Check Column Packing Troubleshoot->Check_Packing Check_Loading Check Sample Loading Troubleshoot->Check_Loading Optimize_Solvent->TLC_Analysis Check_Packing->Pack_Column Check_Loading->Load_Sample

Removing unreacted 2,2,2-trifluoroethanol from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted 2,2,2-trifluoroethanol (TFE) from product mixtures. Find answers to frequently asked questions and detailed protocols for common removal techniques.

Troubleshooting and FAQs

Q1: I have a significant amount of unreacted TFE in my reaction mixture. What is the most straightforward removal method?

A1: For thermally stable products with a boiling point significantly different from TFE (74-80°C), distillation is often the most direct method.[1][2][3][4][5][6] However, be aware that TFE can form azeotropes with some solvents, which may complicate separation by simple distillation.[7][8]

Q2: My product is heat-sensitive, and I cannot use distillation. What are my options?

A2: For heat-sensitive compounds, an aqueous extractive workup is a common and effective alternative. TFE is miscible with water, allowing it to be partitioned into an aqueous phase.[1][2][5][9] Repeated extractions with a suitable organic solvent that is immiscible with water can effectively remove TFE from your desired product.

Q3: I performed an aqueous extraction, but I still see traces of TFE in my organic layer. How can I improve the separation?

A3: Several factors can enhance the efficiency of extractive workups:

  • Increase the number of extractions: Multiple small-volume extractions are more effective than a single large-volume extraction.

  • Use a brine wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the TFE, reducing its solubility in the organic phase.[10]

  • Solvent selection: Ensure your organic solvent has low miscibility with water. Solvents like ethyl acetate, diethyl ether, or dichloromethane are common choices.[11]

Q4: My product is also water-soluble, making extractive workup difficult. What other methods can I use?

A4: If your product has significant water solubility, consider the following alternatives:

  • Chromatography: Column chromatography can be an effective method for separating TFE from your product, especially for small to medium-scale reactions. TFE can also be used as a co-solvent in supercritical fluid chromatography (SFC) for the purification of sensitive compounds.[12][13][14]

  • Molecular Sieves: For removing small, residual amounts of TFE from an organic liquid, molecular sieves with a pore size of 0.5 to 1 nm (e.g., 13X) can be effective.[15]

Q5: Can I chemically quench the unreacted TFE?

A5: While TFE is an alcohol and can undergo reactions, quenching is generally not a preferred method for removal from a product mixture as it introduces new reagents and potential byproducts that would also need to be separated. Methods like distillation and extraction are typically cleaner and more efficient for solvent removal.

Quantitative Data Summary

For effective planning of separation processes, key physical properties of TFE and common laboratory solvents are summarized below.

Property2,2,2-Trifluoroethanol (TFE)WaterDichloromethane (DCM)Ethyl Acetate (EtOAc)Diethyl Ether
Boiling Point (°C) 74 - 80[1][2][3][4][5][6]10039.677.134.6
Density (g/mL) ~1.38[3][6]1.001.330.9020.713
Solubility in Water Miscible[1][2][5][9]-13 g/L (20°C)83 g/L (20°C)69 g/L (20°C)

Key Experimental Protocols

Protocol 1: Removal of TFE by Aqueous Extractive Workup

This protocol is suitable for products that are stable in the presence of water and have low water solubility.

Materials:

  • Reaction mixture containing TFE and the desired product

  • Separatory funnel

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated aqueous NaCl solution (brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the majority of the TFE.

  • Drain the lower layer. Note: The lower layer will be the aqueous phase if using a less dense organic solvent like ethyl acetate or diethyl ether, and the organic phase if using a denser solvent like dichloromethane.

  • Repeat the extraction of the organic layer with fresh deionized water two more times.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to yield the product, now free of TFE.

Protocol 2: Removal of TFE by Distillation

This protocol is suitable for thermally stable products with a boiling point at least 25-30°C higher than that of TFE.

Materials:

  • Reaction mixture containing TFE and the desired product

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Add the reaction mixture and boiling chips to the round-bottom flask.

  • Begin heating the mixture gently.

  • Monitor the temperature at the distillation head. The vapor temperature should plateau near the boiling point of TFE (74-80°C) as it distills.

  • Collect the TFE distillate in the receiving flask.

  • Once the TFE has been removed, the temperature will either rise to the boiling point of the next component or the distillation rate will significantly decrease.

  • Stop the distillation once all the TFE has been collected. The remaining material in the distillation flask is the product, now with reduced TFE content. Further purification may be necessary.

Visual Guides

TFE_Removal_Decision_Tree start Start: Product Mixture with Unreacted TFE is_product_thermostable Is the product thermally stable? start->is_product_thermostable is_product_water_soluble Is the product soluble in water? is_product_thermostable->is_product_water_soluble No distillation Distillation is_product_thermostable->distillation Yes extractive_workup Aqueous Extractive Workup is_product_water_soluble->extractive_workup No chromatography Consider Chromatography or Molecular Sieves is_product_water_soluble->chromatography Yes

Caption: Decision tree for selecting a TFE removal method.

Extractive_Workup_Workflow cluster_extraction Aqueous Extraction Steps cluster_drying Drying and Isolation start 1. Add Reaction Mixture to Separatory Funnel add_water 2. Add Water & Shake start->add_water separate_layers 3. Separate Layers add_water->separate_layers repeat_extraction 4. Repeat Extraction (2-3 times) separate_layers->repeat_extraction brine_wash 5. Wash with Brine repeat_extraction->brine_wash dry_organic 6. Dry Organic Layer (e.g., Na2SO4) brine_wash->dry_organic filter_concentrate 7. Filter & Concentrate dry_organic->filter_concentrate end_product Final Product filter_concentrate->end_product

Caption: Workflow for TFE removal by extractive workup.

References

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in chemical reactions involving 4-(2,2,2-Trifluoroethoxy)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected directing effects of the substituents on this compound in electrophilic aromatic substitution (EAS)?

A1: In this compound, the hydroxyl (-OH) group is a strong activating group and is ortho, para-directing. The 4-(2,2,2-Trifluoroethoxy) group is also considered an ortho, para-directing group. Since the para position is already occupied, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (C2 and C6).

Q2: How does the trifluoroethoxy group influence the reactivity of the phenol ring?

A2: The trifluoroethoxy group has a complex electronic influence. The oxygen atom can donate electron density to the ring via resonance (+M effect), which is an activating effect. However, the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect (-I effect). The overall effect on reactivity will be a balance of these two opposing influences. While the resonance effect directs substitution to the ortho and para positions, the strong inductive effect can decrease the overall nucleophilicity of the aromatic ring compared to phenol, potentially requiring harsher reaction conditions for some electrophilic substitutions.

Q3: What are the main challenges in controlling regioselectivity in reactions with this substrate?

A3: The primary challenges include:

  • Controlling Ortho vs. Para Substitution: Although the para position is blocked, achieving selectivity between the two equivalent ortho positions (C2 and C6) can be difficult if other directing influences are present or if steric hindrance becomes a factor with bulky electrophiles.

  • Preventing Polysubstitution: The activated nature of the phenol ring can lead to multiple substitutions, especially under harsh reaction conditions.[1]

  • Side Reactions: Oxidation of the phenol ring is a common side reaction, particularly in nitration reactions, leading to the formation of tarry byproducts.[1][2]

  • O- vs. C-Alkylation/Acylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation/acylation) or the carbon atoms of the ring (C-alkylation/acylation). Controlling the reaction to favor one over the other requires careful selection of reaction conditions.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Issue: Low yield of the desired ortho-substituted product in nitration.

Possible CauseSuggested Solution
Oxidation of the phenol ring: Nitrating agents can be strong oxidizing agents, leading to the formation of benzoquinone and polymeric tars.[2]Use milder nitrating agents such as dilute nitric acid at low temperatures (0-10°C).[3] Alternatively, consider using a heterogeneous nitrating system like Mg(HSO₄)₂/NaNO₃/wet SiO₂ in dichloromethane at room temperature.
Over-nitration: The activated ring may undergo further nitration to give dinitro products.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely by TLC. Adding the nitrating agent slowly at a low temperature can also help control the reaction.
Incorrect workup procedure: The acidic reaction mixture can cause degradation of the product during workup.Quench the reaction by pouring it into ice-cold water and then neutralize it carefully with a weak base like sodium bicarbonate.

Issue: Poor regioselectivity in halogenation.

Possible CauseSuggested Solution
Use of highly reactive halogenating agents: Reagents like bromine water can lead to polysubstitution.[3]For monohalogenation, use a less polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with elemental bromine or chlorine at low temperatures. N-halosuccinimides (NCS, NBS) in a suitable solvent can also provide better control.
Lewis acid catalyst is too strong: Strong Lewis acids can lead to a mixture of isomers and side products.For activated phenols, halogenation can often be achieved without a Lewis acid catalyst.[3] If a catalyst is needed, consider using a milder one.
Alkylation Reactions (O- vs. C-Alkylation)

Issue: Formation of a mixture of O- and C-alkylated products.

Possible CauseSuggested Solution
Inappropriate solvent choice: The solvent plays a crucial role in determining the site of alkylation.For O-alkylation , use polar aprotic solvents like DMF or DMSO. These solvents solvate the metal cation of the phenoxide salt but not the oxygen anion, leaving it more available for nucleophilic attack. For C-alkylation , use polar protic solvents like water or trifluoroethanol. These solvents will hydrogen bond with the phenoxide oxygen, sterically hindering it and promoting attack from the carbon atoms of the ring.
Nature of the alkylating agent: "Hard" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.This is a more nuanced factor, but generally, alkyl sulfates are considered harder than alkyl iodides.
Counter-ion effect: The nature of the cation in the phenoxide salt can influence the regioselectivity.While less commonly varied, different alkali metal counter-ions (e.g., Li⁺, Na⁺, K⁺) can have subtle effects on the aggregation and reactivity of the phenoxide.
Friedel-Crafts Acylation

Issue: Low or no yield of the acylated product.

Possible CauseSuggested Solution
Complexation of the Lewis acid with the phenolic oxygen: The lone pairs on the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[4]Use a milder Lewis acid catalyst, such as ZnCl₂ or FeCl₃, which have a lower affinity for the phenolic oxygen. Alternatively, protect the hydroxyl group as an ester before acylation and then deprotect it. The Fries rearrangement, which can occur with phenol esters under Friedel-Crafts conditions, can also be utilized to achieve C-acylation.[4]
Deactivation of the ring by the trifluoroethoxy group: The strong inductive effect of the trifluoroethoxy group may deactivate the ring towards acylation, which typically requires an activated ring.Use a more reactive acylating agent (e.g., an acid anhydride with a strong acid catalyst) or higher reaction temperatures. However, be mindful of potential side reactions.
Inappropriate solvent: The choice of solvent can significantly impact the reaction outcome.Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used. The choice can sometimes influence the ortho/para ratio in related reactions.

Quantitative Data Summary

The following tables summarize typical regioselectivity data for reactions of substituted phenols. Data for this compound is predicted based on the directing effects of the substituents, as specific literature values are scarce.

Table 1: Regioselectivity in the Nitration of Substituted Phenols

SubstrateNitrating AgentConditionsMajor Product(s)Approximate Ratio (ortho:meta:para)Reference/Prediction
PhenolDilute HNO₃Low Temperatureo-Nitrophenol, p-Nitrophenol40 : <1 : 60[3]
4-Methylphenol (p-cresol)HNO₃/H₂SO₄0 °C4-Methyl-2-nitrophenol>95% orthoGeneral Knowledge
4-ChlorophenolHNO₃/H₂SO₄20 °C4-Chloro-2-nitrophenol>95% orthoGeneral Knowledge
This compound Dilute HNO₃ Low Temperature 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol >98% ortho Prediction

Table 2: Regioselectivity in O- vs. C-Alkylation of Sodium Phenoxide

SolventAlkylating AgentTemperatureMajor ProductApproximate Ratio (O-alkylation : C-alkylation)Reference/Principle
DMFBenzyl bromideRoom Temp.O-Benzylated product>95 : <5Principle
WaterBenzyl bromideRoom Temp.C-Benzylated product<10 : >90Principle
DMF Ethyl iodide Room Temp. O-Ethylated product >95 : <5 Prediction
Ethanol Ethyl iodide Room Temp. C-Ethylated product <20 : >80 Prediction

Experimental Protocols

Protocol 1: Ortho-Nitration of this compound

Objective: To synthesize 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol with high regioselectivity.

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (0.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol.

Protocol 2: O-Alkylation of this compound

Objective: To selectively synthesize the O-alkylated ether derivative.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting phenoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction mixture stir at room temperature overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired O-alkylated product.

Protocol 3: Friedel-Crafts Acylation of this compound (via Fries Rearrangement)

Objective: To synthesize the C-acylated product, ortho to the hydroxyl group.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Aluminum chloride (AlCl₃)

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure: Step 1: O-Acylation

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) and stir the mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Fries Rearrangement

  • To a stirred suspension of aluminum chloride (2.5 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add the crude ester from Step 1.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography to isolate the C-acylated product.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Substrate This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Substrate->Intermediate Attack by pi-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Ortho-substituted Product Intermediate->Product Deprotonation Loss_H -H+ Product->Loss_H caption Electrophilic Aromatic Substitution Workflow

Caption: Workflow for Electrophilic Aromatic Substitution.

O_vs_C_Alkylation cluster_conditions Reaction Conditions cluster_products Reaction Outcome Solvent Solvent Choice Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Polar_Protic Polar Protic (H2O, EtOH) Solvent->Polar_Protic O_Alkylation O-Alkylation Product Polar_Aprotic->O_Alkylation Favors C_Alkylation C-Alkylation Product Polar_Protic->C_Alkylation Favors caption Solvent Effect on O- vs. C-Alkylation

Caption: Solvent influence on alkylation regioselectivity.

Troubleshooting_Friedel_Crafts Start Low/No Yield in Friedel-Crafts Acylation Cause1 Lewis Acid Complexation with Phenolic -OH? Start->Cause1 Solution1a Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) Cause1->Solution1a Yes Solution1b Protect -OH Group (e.g., as an ester) Cause1->Solution1b Yes Cause2 Ring Deactivation by -OCH2CF3? Cause1->Cause2 No Solution2 Use Stronger Acylating Agent or Higher Temperature Cause2->Solution2 Yes caption Troubleshooting Friedel-Crafts Acylation

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

References

Improving the stability of 4-(2,2,2-Trifluoroethoxy)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2,2,2-Trifluoroethoxy)phenol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and stability of this compound.

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and resolving issues you may encounter with this compound during storage and experimentation.

Issue 1: Discoloration of the Compound (e.g., turning yellow or brown)

  • Question: My this compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. What could be the cause and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation in phenolic compounds, often due to oxidation. Exposure to air (oxygen), light, and trace metal impurities can accelerate this process.

    Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3] The recommended storage temperature is typically 2-8°C.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1]

    • Light Protection: Use amber-colored vials or store the container in a light-blocking outer container to prevent photo-degradation.[1][2]

    • Container Material: Store in high-quality, non-reactive containers such as glass or PVC-coated glass to avoid contamination with metal ions that can catalyze oxidation.[4]

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental outcomes when using different batches or older stock of this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often linked to the degradation of a key reagent. The degradation of this compound can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your experiment.

    Troubleshooting Steps:

    • Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of your sample using techniques like HPLC, GC-MS, or NMR.

    • Use Fresh Stock: Whenever possible, use a freshly opened container of the compound for sensitive experiments.

    • Standardize Storage: Implement a strict "first-in, first-out" inventory system and ensure all batches are stored under the same optimal conditions.

    • Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and free from peroxides, which can promote degradation.

Issue 3: Compound Appears Clumpy or Oily

  • Question: My powdered this compound has become clumpy or has an oily appearance. What is happening?

  • Answer: This is likely due to the hygroscopic nature of the compound, meaning it readily absorbs moisture from the air.[1] The absorbed water can also accelerate degradation.

    Troubleshooting Steps:

    • Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel) to minimize moisture exposure.

    • Handling Environment: When handling the compound, do so in a low-humidity environment, such as a glove box, if possible.

    • Container Seal: Ensure the container cap is tightly sealed immediately after use.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For optimal long-term stability, store the compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[1][2] The storage area should be a cool, dry, and well-ventilated place away from heat and direct sunlight.[3]

  • Q2: Can I use a stabilizer to improve the shelf-life of this compound?

    • A2: While specific stabilizers for this compound are not extensively documented, general stabilizers for phenols may be effective. These include antioxidants such as hindered phenols (e.g., BHT) or phosphite esters.[5][6] The addition of chelating agents can also help by sequestering metal ions that catalyze oxidation.[7] However, the compatibility and potential interference of any stabilizer with your specific application must be carefully evaluated.

  • Q3: How can I monitor the stability of my stored this compound over time?

    • A3: A stability testing program can be implemented. This typically involves storing aliquots of the compound under controlled conditions and periodically testing for purity (e.g., by HPLC), appearance (discoloration), and water content (e.g., by Karl Fischer titration).

Data Presentation

Table 1: Example Stability Tracking Sheet for this compound

Storage ConditionTime PointAppearancePurity (HPLC, %)Water Content (%)Notes
2-8°C, Dark, Inert Gas InitialWhite Crystalline Solid99.50.05
3 MonthsNo Change99.40.06
6 MonthsNo Change99.30.08
12 Months
Room Temp, Dark, Air InitialWhite Crystalline Solid99.50.05
3 MonthsSlight Yellow Tint98.20.25
6 MonthsYellow Solid96.50.55Clumping observed
12 Months

Experimental Protocols

Protocol 1: General Method for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare a sample of the stored this compound at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 70% A and 30% B, then ramp to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify the main peak and any impurity peaks. Calculate the purity by the area percentage method.

Mandatory Visualizations

TroubleshootingWorkflow start Stability Issue Observed issue_discoloration Discoloration? start->issue_discoloration issue_inconsistent Inconsistent Results? start->issue_inconsistent issue_clumping Clumping/Oily? start->issue_clumping check_storage Review Storage Conditions (Temp, Light, Air) issue_discoloration->check_storage check_purity Perform Purity Analysis (e.g., HPLC) issue_inconsistent->check_purity check_moisture Check for Moisture (Hygroscopic Nature) issue_clumping->check_moisture solution_storage Optimize Storage: - Cool, dark, dry - Inert atmosphere - Amber vials check_storage->solution_storage solution_purity Use Fresh Stock Standardize Procedures check_purity->solution_purity solution_moisture Store in Desiccator Handle in Dry Environment check_moisture->solution_moisture

Caption: Troubleshooting workflow for stability issues.

DegradationPathway A This compound D Phenoxy Radical A->D H abstraction B Initiators (Light, Heat, Metal Ions) B->D C Oxygen (Air) E Peroxy Radical C->E D->E F Quinone-type Structures (Colored Byproducts) E->F Further Reactions

Caption: Conceptual oxidative degradation pathway.

References

Minimizing O- vs. C-alkylation in reactions with 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing O- versus C-alkylation in reactions with 4-(2,2,2-trifluoroethoxy)phenol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guide: Minimizing C-Alkylation Byproducts

Undesired C-alkylation is a common side reaction when targeting the O-alkylation of phenols. The formation of C-alkylated products can be influenced by several factors, including reaction conditions and the choice of reagents. The electron-withdrawing nature of the 4-(2,2,2-trifluoroethoxy) group deactivates the aromatic ring, making C-alkylation under Friedel-Crafts conditions difficult; however, under other conditions, it can still occur.[1][2][3]

Problem Potential Cause Recommended Solution
Significant formation of C-alkylated product(s) alongside the desired O-alkylated ether. Use of protic solvents (e.g., water, ethanol).Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for O-alkylation.
High reaction temperatures.Lower the reaction temperature. O-alkylation is often the kinetically favored product, and lower temperatures can help to suppress the thermodynamically favored C-alkylation.
Use of a strong, hard base (e.g., NaH) in a non-polar solvent.Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent. These conditions favor the formation of the desired O-alkylated product.
Use of a "soft" alkylating agent (e.g., alkyl iodides).If possible, use a "harder" alkylating agent such as an alkyl chloride or a tosylate. According to the Hard-Soft Acid-Base (HSAB) principle, the "hard" oxygen of the phenoxide prefers to react with a "hard" electrophile.[4]
Presence of a Lewis acid catalyst.Avoid Lewis acids (e.g., AlCl₃, FeCl₃) as they are catalysts for Friedel-Crafts alkylation, which leads to C-alkylation. For O-alkylation, a base is typically sufficient.[1][2][5][6]
Formation of multiple C-alkylated isomers. The activating effect of the hydroxyl group directs electrophilic attack to the ortho and para positions. Since the para position is blocked, attack occurs at the ortho positions.Optimize for O-alkylation conditions as described above. If C-alkylation is unavoidable and undesirable, consider a different synthetic route that does not involve direct alkylation of the phenol.
Low overall yield, with starting material remaining and some C-alkylation. Reaction conditions are not optimized for the desired O-alkylation pathway.Systematically vary the solvent, base, and temperature to find the optimal conditions for your specific alkylating agent. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the yield of O-alkylation.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I getting C-alkylation when I'm trying to perform a Williamson ether synthesis?

A1: The Williamson ether synthesis is the preferred method for O-alkylation of phenols.[7][8][9][10] However, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation can compete with O-alkylation, especially under certain conditions. Factors that favor C-alkylation include the use of protic solvents, high temperatures, and "soft" electrophiles. To favor O-alkylation, it is recommended to use a polar aprotic solvent, a suitable base, and moderate reaction temperatures.

Q2: What is the role of the solvent in controlling the selectivity of O- vs. C-alkylation?

A2: The solvent plays a crucial role in determining the reaction's outcome. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making it less nucleophilic. This leaves the carbon atoms of the ring more accessible for electrophilic attack, leading to a higher proportion of the C-alkylated product. In contrast, polar aprotic solvents (e.g., DMF, DMSO) do not solvate the phenoxide oxygen as strongly, leaving it more exposed and reactive, thus favoring O-alkylation.

Q3: How does the choice of base affect the O-/C-alkylation ratio?

A3: The choice of base influences the concentration and nature of the phenoxide ion in solution. While a strong base is needed to deprotonate the phenol, very strong bases in non-polar solvents might lead to aggregation, which can influence the reactivity of the phenoxide. Using a moderately weak base like potassium carbonate or cesium carbonate in a polar aprotic solvent is often a good strategy to promote selective O-alkylation.

Q4: I am using a phenol with an electron-withdrawing group. How does this affect the reaction?

A4: The 4-(2,2,2-trifluoroethoxy) group is electron-withdrawing, which has two main effects. Firstly, it increases the acidity of the phenolic proton, making it easier to deprotonate. Secondly, it deactivates the aromatic ring towards electrophilic attack. This deactivation makes Friedel-Crafts type C-alkylation more difficult.[1][2][3] However, C-alkylation can still occur, particularly at the positions ortho to the hydroxyl group, if the reaction conditions are not optimized for O-alkylation.

Q5: Can I use Friedel-Crafts conditions to alkylate this compound?

A5: It is generally not advisable to use Friedel-Crafts alkylation for phenols, especially those with electron-withdrawing groups.[1][2][3][5][6] The hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it. Furthermore, the electron-withdrawing substituent further deactivates the ring, making the reaction very sluggish or preventing it from occurring altogether. If C-alkylation is desired, alternative synthetic routes should be considered.

Quantitative Data Summary

Parameter Condition Favoring O-Alkylation Condition Favoring C-Alkylation Expected Outcome for this compound
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Ethanol, Methanol)High O-alkylation selectivity in polar aprotic solvents.
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃)Stronger bases in some contexts, or conditions that promote ion-pairingHigh O-alkylation selectivity with carbonate bases.
Temperature Lower to moderate temperatures (e.g., RT to 80 °C)Higher temperaturesLower temperatures will favor the kinetic O-alkylated product.
Alkylating Agent Hard electrophiles (R-Cl, R-OTs)Soft electrophiles (R-I)Use of alkyl chlorides or tosylates should favor O-alkylation.
Catalyst Base-mediated (Williamson Ether Synthesis)Lewis Acid (AlCl₃, FeCl₃) (Friedel-Crafts)Lewis acids are expected to be ineffective and should be avoided to prevent potential side reactions.

Experimental Protocols

Protocol 1: Maximizing O-Alkylation (Williamson Ether Synthesis)

This protocol is designed to favor the formation of the O-alkylated product of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Add finely powdered and dried potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions to Avoid - Illustrating Potential for C-Alkylation

This protocol describes a hypothetical reaction under conditions that could potentially lead to C-alkylation, and is provided for illustrative purposes to highlight what to avoid when targeting O-alkylation. Due to the deactivating nature of the substituent, this reaction is likely to be low-yielding for this compound.[1][2][3]

Materials:

  • This compound

  • A reactive alkylating agent (e.g., tert-butyl alcohol)

  • A strong protic acid or Lewis acid catalyst (e.g., sulfuric acid or aluminum chloride)

  • A non-polar solvent (e.g., hexane or dichloromethane)

Procedure (to be avoided for O-alkylation):

  • Dissolve this compound in a non-polar solvent in a round-bottom flask.

  • Add the alkylating agent (e.g., tert-butyl alcohol).

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid).

  • Allow the reaction to stir at room temperature or with gentle heating.

  • Work-up would typically involve quenching with water, extraction, and purification.

Expected Outcome:

This reaction would likely result in a complex mixture of starting material, potentially some C-alkylated products (ortho to the hydroxyl group), and decomposition products. The yield of any specific product is expected to be low due to the deactivating nature of the 4-(2,2,2-trifluoroethoxy) group.[1][2][3]

Visualizations

O_vs_C_Alkylation cluster_products Products phenol 4-(2,2,2-Trifluoroethoxy)phenoxide o_alkylation O-Alkylated Product (Ether) phenol->o_alkylation O-Attack (Kinetic Control) Favored by: - Polar aprotic solvent - Lower temperature - 'Hard' electrophile c_alkylation C-Alkylated Product (Substituted Phenol) phenol->c_alkylation C-Attack (Thermodynamic Control) Favored by: - Protic solvent - Higher temperature - 'Soft' electrophile alkyl_halide Alkyl Halide (R-X)

Caption: Competing pathways for O- vs. C-alkylation of 4-(2,2,2-trifluoroethoxy)phenoxide.

Troubleshooting_Workflow start Start: Unexpected C-alkylation observed check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent check_solvent->change_solvent No check_temp Is the reaction temperature low to moderate? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp No check_base Is a mild base being used (e.g., K₂CO₃)? check_temp->check_base Yes lower_temp->check_base change_base Action: Switch to a weaker base like K₂CO₃ check_base->change_base No check_catalyst Is a Lewis acid present? check_base->check_catalyst Yes change_base->check_catalyst remove_catalyst Action: Remove Lewis acid from the reaction check_catalyst->remove_catalyst Yes end Problem Resolved: Selective O-alkylation achieved check_catalyst->end No remove_catalyst->end

References

Technical Support Center: Scaling Up the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol for pilot studies. The information is presented in a question-and-answer format to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with a suitable 2,2,2-trifluoroethylating agent. This method is favored for its robustness and adaptability to larger scales.

Q2: What are the key challenges when scaling up the Williamson ether synthesis for this compound?

A2: The primary challenges during the scale-up of this synthesis are:

  • Regioselectivity: Controlling the reaction to favor the desired mono-alkylation product over the di-alkylation byproduct, 1,4-bis(2,2,2-trifluoroethoxy)benzene.

  • Reaction Rate and Completion: Ensuring the reaction proceeds to completion in a reasonable timeframe at a larger scale can be challenging and may require optimization of temperature and mixing.

  • Work-up and Purification: Isolating the pure mono-alkylation product from unreacted hydroquinone, the di-alkylation byproduct, and inorganic salts can be more complex at a pilot scale.

  • Exothermic Reaction Control: The Williamson ether synthesis can be exothermic, and effective temperature control is crucial to prevent runaway reactions and ensure safety at scale.

Q3: How can I favor the formation of the mono-alkylated product, this compound?

A3: To maximize the yield of the mono-alkylated product, it is crucial to use a molar excess of hydroquinone relative to the 2,2,2-trifluoroethylating agent.[1] A common strategy is to use a 2:1 molar ratio of hydroquinone to the alkylating agent.[1] This stoichiometric imbalance significantly increases the statistical probability of the alkylating agent reacting with a molecule of hydroquinone that has not yet been alkylated.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures. - Increase reaction temperature or prolong the reaction time. Monitor reaction progress by TLC or GC-MS.
Sub-optimal base.- Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity. - Consider using a stronger base if deprotonation of hydroquinone is incomplete, but be mindful of potential side reactions.
High Levels of Di-alkylation Product Incorrect stoichiometry.- Strictly maintain at least a 2:1 molar ratio of hydroquinone to the 2,2,2-trifluoroethylating agent.[1]
High local concentration of the alkylating agent.- Add the 2,2,2-trifluoroethylating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations.
Presence of Unreacted Hydroquinone Insufficient amount of base or alkylating agent.- Verify the molar equivalents of all reactants. - Ensure the base is active and has not degraded.
Inefficient reaction conditions.- Optimize reaction temperature and time as described for low yield issues.
Formation of Colored Impurities Oxidation of hydroquinone or the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified solvents and reagents to avoid contaminants that could promote oxidation.

Data Presentation

Table 1: Representative Reaction Parameters for Mono-O-Alkylation of Hydroquinone (Adapted for this compound Synthesis) [1]

ParameterRecommended ValuePurpose
Molar Ratio (Hydroquinone : 2,2,2-Trifluoroethylating Agent)2 : 1Minimizes di-alkylation.[1]
Base (e.g., Anhydrous K₂CO₃)1.0 - 1.5 equivalents (relative to hydroquinone)Provides the basic medium for phenoxide formation.
SolventAnhydrous Ethanol or AcetoneCommon solvents for Williamson ether synthesis.[1][2]
Reaction TemperatureRefluxTo ensure a reasonable reaction rate.
Reaction Time12 - 24 hoursMonitor by TLC or GC-MS for completion.[1]
Typical Isolated Yield70 - 85% (based on the alkylating agent)Varies based on scale and purification efficiency.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for the mono-O-alkylation of hydroquinone.[1]

Materials and Reagents:

  • Hydroquinone (≥99%)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable 2,2,2-trifluoroethylating agent)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge hydroquinone (2.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous ethanol to the reactor to form a stirrable slurry.

  • Addition of Alkylating Agent: While stirring vigorously under a nitrogen atmosphere, slowly add the 2,2,2-trifluoroethylating agent (1.0 equivalent) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts and wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Hydroquinone and K2CO3 add_solvent Add Anhydrous Ethanol charge_reactants->add_solvent add_alkylating_agent Slowly Add 2,2,2-Trifluoroethylating Agent add_solvent->add_alkylating_agent reflux Reflux for 12-24 hours add_alkylating_agent->reflux cool_filter Cool and Filter Inorganic Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extraction Aqueous Extraction concentrate->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

williamson_synthesis cluster_reactants Reactants hydroquinone Hydroquinone phenoxide Hydroquinone Monophenoxide hydroquinone->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide product This compound (Desired Product) phenoxide->product SN2 Attack alkylating_agent CF3CH2-X (Alkylating Agent) alkylating_agent->product side_product 1,4-bis(2,2,2-trifluoroethoxy)benzene (Di-alkylation Byproduct) alkylating_agent->side_product product->side_product Further Alkylation

Caption: Williamson ether synthesis of this compound and the competing di-alkylation side reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-(2,2,2-Trifluoroethoxy)phenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2,2-Trifluoroethoxy)phenol, alongside experimentally determined data for structurally related phenols: phenol, 4-fluorophenol, and 4-ethoxyphenol. Due to the limited availability of experimental NMR data for this compound in publicly accessible literature, this guide utilizes predicted spectral data for the target compound to facilitate comparison.

The inclusion of detailed experimental protocols, tabulated data, and a visual representation of the chemical shift relationships aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development for structural elucidation and purity assessment of similar compounds.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of phenols are characterized by distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the nature of the substituent at the para-position, while the hydroxyl proton signal can vary in position and appearance due to factors like solvent, concentration, and temperature. The table below summarizes the ¹H NMR peak assignments for this compound and its analogs.

CompoundSolventAr-H (ortho to -OH) (ppm)Ar-H (meta to -OH) (ppm)-OH (ppm)Other Protons (ppm)
This compound CDCl₃~6.85 (d)~6.95 (d)~5.0 (br s)~4.35 (q, -OCH₂CF₃)
Phenol[1]CDCl₃6.94-6.78 (m)7.18-7.30 (m)5.30 (br s)-
4-Fluorophenol[2]CDCl₃6.78-6.81 (m)6.91-6.95 (m)--
4-EthoxyphenolCDCl₃~6.80 (d)~6.75 (d)~4.7 (s)~3.98 (q, -OCH₂CH₃), ~1.38 (t, -OCH₂CH₃)

Note: Predicted data for this compound was obtained using online NMR prediction tools. Experimental data for other compounds are referenced.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons, particularly the ipso-carbon (C-1) and the carbon bearing the substituent (C-4), are significantly affected by the electronic properties of the para-substituent.

CompoundSolventC-1 (ipso to -OH) (ppm)C-2/C-6 (ortho to -OH) (ppm)C-3/C-5 (meta to -OH) (ppm)C-4 (para to -OH) (ppm)Other Carbons (ppm)
This compound CDCl₃~150.5~116.5~116.0~154.0~123.5 (q, -CF₃), ~66.0 (q, -OCH₂)
Phenol[1]CDCl₃155.4115.2129.5120.6-
4-Fluorophenol[2]CDCl₃151.1116.3 (d)116.1 (d)157.4 (d)-
4-EthoxyphenolCDCl₃~149.5~115.8~115.5~153.5~64.0 (-OCH₂CH₃), ~15.0 (-OCH₂CH₃)

Note: Predicted data for this compound was obtained using online NMR prediction tools. Experimental data for other compounds are referenced. For 4-fluorophenol, the values are presented as doublets (d) due to C-F coupling.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of phenolic compounds is outlined below.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • A 30-45° pulse with a relaxation delay of 2-5 seconds is commonly used.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify the peaks and integrate the area under each peak for quantitative analysis in ¹H NMR.

Logical Relationship of NMR Peak Assignments

The following diagram illustrates the logical workflow for assigning the ¹H and ¹³C NMR peaks of a substituted phenol, such as this compound.

NMR_Peak_Assignment_Workflow cluster_mol_structure Molecular Structure Analysis cluster_nmr_data NMR Spectral Data cluster_assignment Peak Assignment Symmetry Symmetry Proton_Environments Proton_Environments Symmetry->Proton_Environments Carbon_Environments Carbon_Environments Symmetry->Carbon_Environments Functional_Groups Functional_Groups Functional_Groups->Proton_Environments Functional_Groups->Carbon_Environments 1H_NMR 1H_NMR Proton_Environments->1H_NMR 13C_NMR 13C_NMR Carbon_Environments->13C_NMR Assign_Protons Assign_Protons 1H_NMR->Assign_Protons Chemical Shift Integration Multiplicity Assign_Carbons Assign_Carbons 13C_NMR->Assign_Carbons Chemical Shift DEPT DEPT DEPT->Assign_Carbons CH, CH₂, CH₃ 2D_NMR 2D_NMR 2D_NMR->Assign_Protons 2D_NMR->Assign_Carbons Assign_Protons->Assign_Carbons HSQC/HMBC

References

Confirming the Structure of 4-(2,2,2-Trifluoroethoxy)phenol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of various spectroscopic methods for the structural elucidation of 4-(2,2,2-Trifluoroethoxy)phenol, with a primary focus on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This document presents supporting experimental data and detailed protocols to assist in the objective assessment of the most effective analytical techniques for this and structurally related molecules.

Spectroscopic Analysis of this compound

The confirmation of the molecular structure of this compound (C₈H₇F₃O₂) relies on a combination of spectroscopic techniques. While ¹⁹F NMR is particularly informative due to the presence of the trifluoroethoxy group, a comprehensive analysis typically involves ¹H NMR, ¹³C NMR, and mass spectrometry to provide orthogonal confirmation of the compound's identity and purity.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, providing valuable structural information.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoroethoxy group. The electron-withdrawing nature of the adjacent oxygen atom and the aromatic ring will influence the precise chemical shift. Based on typical ranges for trifluoromethyl groups adjacent to an oxygen atom, the chemical shift is predicted to be in the region of -70 to -80 ppm (relative to CFCl₃). The signal is expected to be a triplet due to coupling with the two adjacent protons of the ethoxy methylene group (³JHF).

Alternative Analytical Techniques

To provide a robust confirmation of the structure, ¹⁹F NMR data should be considered alongside other spectroscopic methods.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected:

    • A singlet for the phenolic hydroxyl proton (-OH), the chemical shift of which can be variable and concentration-dependent.

    • Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

    • A quartet for the two protons of the methylene group (-OCH₂-), resulting from coupling to the three adjacent fluorine atoms (³JHF).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is predicted to show:

    • Four signals in the aromatic region, corresponding to the four distinct carbon environments of the para-substituted ring.

    • A signal for the methylene carbon (-OCH₂-), which will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

    • A signal for the trifluoromethyl carbon (-CF₃), which will also be a quartet due to one-bond coupling to the three fluorine atoms (¹JCF).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (192.04 g/mol ). The isotopic pattern of the molecular ion and the fragmentation pattern can further support the proposed structure.

Quantitative Data Summary

The following table summarizes the predicted and expected quantitative data for the spectroscopic analysis of this compound compared to the known data for a structurally similar compound, 4-(trifluoromethoxy)phenol.

Spectroscopic TechniqueThis compound (Predicted/Expected)4-(Trifluoromethoxy)phenol (Reference Data)
¹⁹F NMR
Chemical Shift (δ, ppm)~ -75 (triplet)~ -58 (singlet)
¹H NMR
Aromatic Protons (δ, ppm)~ 6.8-7.2 (2 x doublet)~ 6.9-7.3 (2 x doublet)
-OCH₂- Protons (δ, ppm)~ 4.3 (quartet)N/A
-OH Proton (δ, ppm)VariableVariable
¹³C NMR
Aromatic Carbons (δ, ppm)~ 115-155 (4 signals)~ 115-150 (4 signals)
-OCH₂- Carbon (δ, ppm)~ 65 (quartet)N/A
-CF₃ Carbon (δ, ppm)~ 124 (quartet)~ 121 (quartet)
Mass Spectrometry
Molecular Ion (m/z)192.04178.02

Experimental Protocols

¹⁹F NMR Spectroscopy

A standard protocol for acquiring a ¹⁹F NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range of fluorinated organic compounds (e.g., -250 to 50 ppm).

    • Use a pulse angle of approximately 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize this compound Purification Purify the Compound Synthesis->Purification F19_NMR Acquire 19F NMR Spectrum Purification->F19_NMR H1_NMR Acquire 1H NMR Spectrum Purification->H1_NMR C13_NMR Acquire 13C NMR Spectrum Purification->C13_NMR MS Acquire Mass Spectrum Purification->MS Interpret_F19 Analyze 19F Data (Chemical Shift, Multiplicity) F19_NMR->Interpret_F19 Interpret_H1 Analyze 1H Data (Chemical Shifts, Integration, Coupling) H1_NMR->Interpret_H1 Interpret_C13 Analyze 13C Data (Chemical Shifts, Multiplicity) C13_NMR->Interpret_C13 Interpret_MS Analyze MS Data (Molecular Ion, Fragmentation) MS->Interpret_MS Structure_Confirmation Confirm Structure of This compound Interpret_F19->Structure_Confirmation Interpret_H1->Structure_Confirmation Interpret_C13->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is paramount. This guide provides a detailed examination of the mass spectrometry fragmentation pattern of 4-(2,2,2-Trifluoroethoxy)phenol, a significant building block in medicinal chemistry. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental data, to aid in selecting the most suitable method for its quantification and identification.

Mass Spectrometry Fragmentation Pattern of this compound

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules. The fragmentation pattern of this compound can be predicted based on the established fragmentation of structurally similar compounds, such as 4-ethoxyphenol, and general principles of mass spectrometry. The molecular ion peak ([M]⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 192, corresponding to its monoisotopic mass.

The proposed major fragmentation pathways are initiated by the ionization of the molecule, followed by a series of characteristic bond cleavages and rearrangements.

A key fragmentation route involves the cleavage of the C-O bond of the ether linkage. Homolytic cleavage can lead to the formation of a phenoxy radical cation and a trifluoroethoxy radical, while heterolytic cleavage can result in a phenoxy cation and a trifluoroethoxy radical or a trifluoroethoxide anion and a phenoxy cation.

Another significant fragmentation pathway is the benzylic-type cleavage alpha to the ether oxygen, leading to the loss of a CH₂CF₃ radical and the formation of a resonance-stabilized phenoxy cation. Further fragmentation of the aromatic ring can occur, leading to the characteristic loss of carbon monoxide (CO) and a formyl radical (HCO), as is common for phenols.

The presence of the trifluoromethyl group can also lead to specific fragmentation patterns, including the loss of a fluorine atom or a trifluoromethyl radical.

Based on the analysis of its structural analog, 4-ethoxyphenol, and general fragmentation rules for ethers and phenols, the following table summarizes the expected major fragments for this compound.

Proposed Fragment m/z (Expected) Description
[C₈H₇F₃O₂]⁺˙192Molecular Ion (M⁺˙)
[C₆H₅O]⁺93Loss of ˙OCH₂CF₃
[C₇H₄F₃O]⁺161Loss of ˙OCH₃
[C₆H₄O]⁺˙92Loss of H₂C=CF₂ and HF
[C₅H₅]⁺65Loss of CO from [C₆H₅O]⁺
[CF₃]⁺69Trifluoromethyl cation

Comparison of Analytical Techniques: GC-MS vs. HPLC-UV

The quantification of this compound in various matrices can be achieved using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two of the most common and powerful methods. The choice between these techniques depends on factors such as the required sensitivity, sample matrix, and the need for structural confirmation.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance characteristics for the analysis of phenolic compounds using GC-MS and HPLC-UV. While specific values for this compound may vary depending on the experimental conditions and matrix, this table provides a general comparison.

Parameter GC-MS (with Derivatization) HPLC-UV
Limit of Detection (LOD) 0.07 - 33.38 ng/mL[1]0.006 - 0.05 mg/L[2][3]
Limit of Quantification (LOQ) 0.23 - 113.05 ng/mL[1][4]0.02 - 0.12 mg/L[2][3]
Linearity Range 0.7 - 4000 µg/L[4]0.02 - 1000 mg/L[5][6][7]
Precision (%RSD) < 10%[4]< 12%[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic peak shape of this compound for GC-MS analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Add an internal standard for quantification.

  • To the sample solution, add an excess of a silylating agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions (Typical):

  • GC System: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV offers a direct method for the analysis of this compound without the need for derivatization.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions (Typical):

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is commonly used. A typical gradient could be starting with 30% methanol and increasing to 90% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength of 275 nm (based on the UV absorbance of the phenol chromophore).

  • Injection Volume: 10 µL.

Visualizing the Processes

To better understand the analytical workflows and the fragmentation process, the following diagrams are provided.

fragmentation_pathway M This compound [M]⁺˙ (m/z 192) F1 [C₆H₅O]⁺ (m/z 93) M->F1 - ˙OCH₂CF₃ F2 [C₇H₄F₃O]⁺ (m/z 161) M->F2 - ˙OCH₃ F4 [CF₃]⁺ (m/z 69) M->F4 Cleavage F3 [C₅H₅]⁺ (m/z 65) F1->F3 - CO experimental_workflows cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow gcms_sample Sample gcms_derivatization Derivatization (e.g., Silylation) gcms_sample->gcms_derivatization gcms_injection GC Injection gcms_derivatization->gcms_injection gcms_separation GC Separation gcms_injection->gcms_separation gcms_ionization EI Ionization gcms_separation->gcms_ionization gcms_detection MS Detection gcms_ionization->gcms_detection hplc_sample Sample hplc_filtration Filtration hplc_sample->hplc_filtration hplc_injection HPLC Injection hplc_filtration->hplc_injection hplc_separation HPLC Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection

References

A Comparative Analysis of Reactivity: 4-(2,2,2-Trifluoroethoxy)phenol vs. 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Influence of Electron-Withdrawing and Electron-Donating Substituents on Phenolic Reactivity.

This guide provides a detailed comparative analysis of the chemical reactivity of 4-(2,2,2-Trifluoroethoxy)phenol and 4-methoxyphenol. The key difference between these two compounds lies in the electronic nature of their para-substituents. The methoxy group (-OCH₃) in 4-methoxyphenol is a classic electron-donating group, enriching the aromatic ring with electron density. In contrast, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) in this compound is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This fundamental difference significantly impacts their acidity, nucleophilicity, and susceptibility to electrophilic aromatic substitution, making them valuable tools in synthetic chemistry and drug design.

Physicochemical Properties: A Tale of Two Substituents

The electronic effects of the para-substituents are quantitatively captured by their Hammett substituent constants (σₚ) and are reflected in the acidity (pKa) of the phenolic proton.

PropertyThis compound4-MethoxyphenolReference
pKa ~9.36 (predicted for a similar compound)10.21[1]
Hammett Constant (σₚ) Estimated to be positive (electron-withdrawing)-0.27

The lower predicted pKa of this compound compared to 4-methoxyphenol indicates that it is a stronger acid. This is a direct consequence of the electron-withdrawing nature of the trifluoroethoxy group, which stabilizes the resulting phenoxide anion through inductive effects. Conversely, the electron-donating methoxy group in 4-methoxyphenol destabilizes the phenoxide anion, making it a weaker acid.

Reactivity Comparison

The differing electronic properties of the two phenols lead to distinct reactivity profiles in key chemical transformations.

Nucleophilicity of the Phenoxides

The nucleophilicity of the corresponding phenoxide anions is inversely related to their stability.

  • 4-Methoxyphenoxide: The electron-donating methoxy group increases the electron density on the oxygen atom of the phenoxide, making it a stronger nucleophile .

  • 4-(2,2,2-Trifluoroethoxy)phenoxide: The electron-withdrawing trifluoroethoxy group delocalizes the negative charge on the oxygen, making it a weaker nucleophile .

This difference in nucleophilicity has significant implications for reactions such as the Williamson ether synthesis.

Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is highly sensitive to the electron density of the aromatic ring.

  • 4-Methoxyphenol: The electron-donating methoxy group strongly activates the aromatic ring, making it highly reactive towards electrophiles. Reactions like nitration and bromination often proceed under mild conditions and may even lead to polysubstitution. The hydroxyl and methoxy groups are ortho, para-directing.

  • This compound: The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, making it less reactive towards electrophiles. Harsher reaction conditions are generally required for substitution to occur. The hydroxyl group is an ortho, para-director, while the deactivating trifluoroethoxy group will also influence the regioselectivity.

Experimental Protocols

Below are detailed experimental protocols for key reactions involving these phenols, providing a practical basis for their application in synthesis.

Williamson Ether Synthesis

This reaction is a classic method for forming ethers from an alcohol (or phenol) and an alkyl halide. The reactivity difference between the two phenoxides will directly impact the reaction conditions required.

General Procedure for Williamson Ether Synthesis with 4-Methoxyphenol:

  • Deprotonation: Dissolve 4-methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile. Add a base like potassium carbonate (K₂CO₃, 2.0 eq.) and stir at room temperature for 30-60 minutes to form the 4-methoxyphenoxide.[2]

  • Alkylation: Add the alkyl halide (e.g., propyl bromide, 1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

Adapted Procedure for Williamson Ether Synthesis with this compound:

Due to the lower nucleophilicity of the 4-(2,2,2-trifluoroethoxy)phenoxide, a stronger base and potentially higher temperatures may be required.

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a dry aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Stir for 30-60 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction to a higher temperature (e.g., 60-80 °C) and monitor by TLC.

  • Work-up and Purification: Follow a similar procedure as for 4-methoxyphenol, with appropriate quenching of the excess NaH with a protic solvent.

Electrophilic Aromatic Substitution: Nitration

Nitration of 4-Methoxyphenol:

4-Methoxyphenol is highly activated and can be nitrated under relatively mild conditions.

  • Reaction Setup: Dissolve 4-methoxyphenol (1.0 eq.) in a suitable solvent like acetic acid or a mixture of water and THF.[3][4]

  • Nitrating Agent: Slowly add a nitrating agent, such as dilute nitric acid or a metal nitrate salt with a catalyst, at a low temperature (e.g., 0-10 °C).[3][4]

  • Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ortho and para isomers can be separated by column chromatography.

Predicted Protocol for Nitration of this compound:

Due to the deactivating nature of the trifluoroethoxy group, stronger nitrating conditions will be necessary.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a strong acid, such as concentrated sulfuric acid, at low temperature.

  • Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature.

  • Reaction and Work-up: Follow a similar procedure to the nitration of 4-methoxyphenol, exercising caution during the quenching of the strong acid mixture.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) visualize the key concepts and experimental workflows.

Acidity_Comparison Comparison of Acidity TFE_Phenol Phenol with -OCH₂CF₃ TFE_Phenoxide Phenoxide Anion (Stabilized) TFE_Phenol->TFE_Phenoxide -H⁺ TFE_Phenoxide->TFE_Phenol +H⁺ MeO_Phenoxide Phenoxide Anion (Destabilized) TFE_pKa pKa ≈ 9.36 (More Acidic) MeO_Phenol Phenol with -OCH₃ MeO_Phenol->MeO_Phenoxide -H⁺ MeO_Phenoxide->MeO_Phenol +H⁺ MeO_pKa pKa = 10.21 (Less Acidic)

Caption: Acidity comparison of the two phenols.

EAS_Reactivity 4-Methoxyphenol 4-Methoxyphenol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Methoxyphenol->Electrophilic Aromatic Substitution Faster Rate (Activated Ring) This compound This compound This compound->Electrophilic Aromatic Substitution Slower Rate (Deactivated Ring)

Caption: Reactivity in electrophilic aromatic substitution.

Williamson_Ether_Synthesis_Workflow General Workflow for Williamson Ether Synthesis start Start: Phenol Derivative deprotonation 1. Deprotonation (Base, Solvent) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation 2. Alkylation (Alkyl Halide) phenoxide->alkylation reaction 3. Reaction (Heating) alkylation->reaction workup 4. Work-up (Extraction, Washing) reaction->workup purification 5. Purification (Distillation/Chromatography) workup->purification product Product: Ether purification->product

Caption: Williamson Ether Synthesis Workflow.

Biological Implications and Future Directions

While specific comparative biological data for these two compounds is limited, the structural motifs are relevant in drug discovery. The introduction of fluorine atoms, as in the trifluoroethoxy group, is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6][7] Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[5] The differential reactivity of this compound and 4-methoxyphenol makes them valuable probes for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the electronic properties of a molecule to optimize its biological function. Further investigation into the comparative biological effects of these and related compounds could yield valuable insights for the development of novel therapeutics.

References

Unveiling the Impact of Trifluoroethoxylation on the Biological Activity of Phenolic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 4-(2,2,2-Trifluoroethoxy)phenol and its non-fluorinated analog, 4-ethoxyphenol, highlights the significant influence of fluorination on potential biological activities. While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, established principles of medicinal chemistry and the known effects of fluorination allow for a predictive analysis of their performance in key biological assays.

The introduction of a trifluoroethoxy group in place of an ethoxy group on a phenolic backbone is anticipated to modulate several key properties, including lipophilicity, metabolic stability, and target-binding affinity. It is generally observed that fluorination can lead to enhanced biological potency and a more favorable pharmacokinetic profile.[1][2][3] This guide presents a comparative overview based on these principles, supported by detailed experimental protocols for assessing cytotoxicity and antioxidant activity, and visual representations of a relevant signaling pathway and a typical experimental workflow.

Predicted Biological Activity Profile

To illustrate the potential differences in biological activity, the following table summarizes the predicted comparative performance of this compound and 4-ethoxyphenol in cytotoxicity and antioxidant assays. It is important to note that these values are hypothetical and serve to demonstrate the expected impact of the trifluoroethoxy group.

Biological Activity AssayParameterThis compound (Predicted)4-Ethoxyphenol (Predicted)Predicted Outcome
Cytotoxicity (e.g., against a cancer cell line)IC50LowerHigherThe trifluoroethoxylated compound is expected to be more cytotoxic.
Antioxidant (e.g., DPPH radical scavenging)EC50LowerHigherThe trifluoroethoxylated compound is predicted to be a more potent antioxidant.

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. It is based on established structure-activity relationships for fluorinated compounds. Experimental validation is required to determine the actual biological activities.

Experimental Protocols

To empirically validate the predicted biological activities, the following standard experimental protocols can be employed.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 4-ethoxyphenol. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antioxidant Activity Screening: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound and 4-ethoxyphenol in a suitable solvent (e.g., methanol or ethanol). A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Add the DPPH solution to each of the compound dilutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a broader context for the biological evaluation of these compounds, the following diagrams illustrate a key signaling pathway often modulated by phenolic compounds and a general workflow for biological activity screening.

G Experimental Workflow for Biological Activity Screening Start Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity, Antioxidant) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identification->Secondary_Assays Active End Preclinical Development Hit_Identification->End Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->End

References

Cross-referencing experimental data of 4-(2,2,2-Trifluoroethoxy)phenol with spectral databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 4-(2,2,2-Trifluoroethoxy)phenol against structurally related alternatives. By cross-referencing with established spectral databases and outlining standardized experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of this and similar fluorinated organic compounds.

Executive Summary

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Accurate and reliable spectral data are paramount for its application. This guide compares its predicted and available spectral data with that of key analogues: the non-fluorinated parent compound, 4-ethoxyphenol, and a related fluorinated compound, 4-(trifluoromethoxy)phenol. The inclusion of the trifluoroethoxy group significantly influences the spectral features, providing a unique fingerprint for characterization.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its comparators. Data for the target compound is primarily based on predicted values from spectral databases due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Typical Shifts in ppm)

CompoundAr-H (ortho to -OH)Ar-H (ortho to -OR)-OCH₂--CH₃-OH
This compound ~6.8~6.9~4.3 (q)-~5.0-6.0
4-Ethoxyphenol~6.78~6.843.98 (q)1.38 (t)~4.8
4-(Trifluoromethoxy)phenol~6.8~7.1--~5.5

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (broad)C-H Stretch (Aromatic)C-O-C Stretch (Ether)C-F Stretch
This compound (Predicted) 3200-35003000-31001200-13001100-1200
4-Ethoxyphenol3200-3400~3050~1230-
4-(Trifluoromethoxy)phenol~3350~3070~1250~1160

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 192.04[M-CF₃]⁺, [M-OCH₂CF₃]⁺
4-Ethoxyphenol138.06[M-C₂H₅]⁺ (109), [M-OC₂H₅]⁺ (93)
4-(Trifluoromethoxy)phenol178.02[M-CF₃]⁺ (109), [M-OCF₃]⁺ (93)

Experimental Workflows and Data Interpretation

The following diagrams illustrate the general workflow for spectral data acquisition and a logical approach to comparing the data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Cross-Referencing Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) or as neat/pellet (IR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process Spectral Processing (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Analysis Peak Picking & Integration Process->Analysis Database Cross-reference with Spectral Databases (NIST, SDBS, PubChem) Analysis->Database Comparison Comparison with Alternative Compounds Database->Comparison

Caption: General workflow for acquiring and analyzing spectral data.

data_comparison_logic cluster_alternatives Alternative Compounds cluster_comparison Comparative Analysis Target This compound (Target Compound) Compare_NMR ¹H & ¹³C NMR Shifts Target->Compare_NMR Compare_IR IR Frequencies (C-F, C-O stretches) Target->Compare_IR Compare_MS Fragmentation Patterns Target->Compare_MS Alt1 4-Ethoxyphenol (Non-fluorinated) Alt1->Compare_NMR Alt1->Compare_IR Alt1->Compare_MS Alt2 4-(Trifluoromethoxy)phenol (Fluorinated Analogue) Alt2->Compare_NMR Alt2->Compare_IR Alt2->Compare_MS

Caption: Logical diagram for the comparative analysis of spectral data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenol compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's beam path.

    • Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. For halogenated compounds, the isotopic pattern of the molecular ion can provide valuable information.

Trifluoroethoxy Group on Phenolic Compounds: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust drug candidates, optimizing metabolic stability is a critical step to ensure favorable pharmacokinetic profiles and therapeutic efficacy. For phenolic compounds, a common site of metabolic liability is the phenolic hydroxyl group and its substituents. This guide provides an objective comparison of the metabolic stability of the trifluoroethoxy group (-OCH2CF3) on phenolic compounds against other common alkoxy alternatives, supported by established principles in drug metabolism and detailed experimental protocols.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The trifluoroethoxy group, as a bioisostere for more metabolically labile moieties like the methoxy (-OCH3) and ethoxy (-OCH2CH3) groups, offers significant advantages. The high bond energy of the carbon-fluorine (C-F) bond makes it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1]

By strategically placing a trifluoroethoxy group on a phenolic ring, chemists can effectively block common metabolic pathways such as O-dealkylation, which is a rapid route of metabolism for methoxy- and ethoxy-containing compounds.[2] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Comparative Metabolic Stability: Expected Outcomes

While direct head-to-head quantitative data for a wide range of trifluoroethoxy-substituted phenols versus their methoxy counterparts is not extensively consolidated in publicly available literature, we can infer the expected outcomes based on well-established principles of drug metabolism. The following table summarizes the anticipated impact on key metabolic stability parameters when a metabolically labile methoxy group is replaced with a trifluoroethoxy group on a phenolic compound.

ParameterPhenolic Compound with Methoxy Group (-OCH3)Phenolic Compound with Trifluoroethoxy Group (-OCH2CF3)Rationale
Primary Metabolic Pathway O-demethylation by CYP450 enzymes.[3]Resistant to O-dealkylation. Metabolism may shift to other sites on the molecule.The strong C-F bonds in the trifluoroethoxy group prevent enzymatic cleavage of the ether linkage.[2]
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[1]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value.[1]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.[1]Significantly reduced, as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of downstream metabolites.[1]

Experimental Assessment of Metabolic Stability

The in vitro microsomal stability assay is the standard method for assessing the metabolic stability of drug candidates. This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

1. Objective: To determine the rate of metabolism of a test compound (e.g., a trifluoroethoxy-substituted phenolic compound and its methoxy analog) when incubated with human liver microsomes.

2. Materials:

  • Test compounds

  • Human liver microsomes (commercially available)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (final concentration typically 1 µM), human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding a volume of cold acetonitrile or methanol containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and the experimental workflow for assessing metabolic stability.

Metabolic Fate of Phenolic Compounds cluster_methoxy Methoxy-Phenol Metabolism cluster_trifluoroethoxy Trifluoroethoxy-Phenol Metabolism Methoxy Phenol-OCH3 CYP450_M CYP450 Enzymes Methoxy->CYP450_M Phase I Metabolism ODemethylation O-Demethylation CYP450_M->ODemethylation Metabolite_M Phenol-OH + Formaldehyde ODemethylation->Metabolite_M Trifluoroethoxy Phenol-OCH2CF3 CYP450_T CYP450 Enzymes Trifluoroethoxy->CYP450_T Phase I Metabolism Blocked Metabolically Stable (Resistant to O-dealkylation) CYP450_T->Blocked Blocked Pathway In Vitro Microsomal Stability Assay Workflow Start Prepare Incubation Mixture (Compound, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data

References

Safety Operating Guide

Proper Disposal of 4-(2,2,2-Trifluoroethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 4-(2,2,2-Trifluoroethoxy)phenol is paramount for ensuring a safe laboratory environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a fluorinated organic compound, requires strict adherence to hazardous waste regulations to mitigate risks to personnel and the environment. The primary recommended disposal method is incineration at a licensed and approved hazardous waste facility. This process ensures the complete thermal destruction of the chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.

Quantitative Data Summary

The following table summarizes key hazard information based on the closely related isomer, 2-(2,2,2-Trifluoroethoxy)phenol, which should be considered as a proxy for handling and disposal considerations.

Hazard ClassGHS Hazard StatementKey Precautionary Statements
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocols for Disposal

The recommended disposal procedures are not based on specific experimental protocols for this compound but rather on established best practices for the disposal of halogenated and phenolic organic waste. The principle is to ensure complete destruction and prevent environmental release. Chemical neutralization is not recommended due to the potential for hazardous byproducts. Incineration is the most effective method for achieving complete destruction.

Step-by-Step Operational Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, paper towels) and unused product, in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest and handover.

  • Spill Response:

    • In case of a spill, evacuate the area and prevent entry.

    • Wear appropriate PPE before attempting cleanup.

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.

    • Collect all contaminated materials into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) collect Collect in a dedicated, sealed container start->collect spill Spill Occurs start->spill label Label container with 'Hazardous Waste' and chemical name collect->label store Store in a secure, ventilated area with secondary containment label->store contact_ehs Contact EHS for waste pickup store->contact_ehs incinerate Authorized Incineration contact_ehs->incinerate end Disposal Complete incinerate->end ppe Don appropriate PPE spill->ppe contain Contain spill with inert absorbent ppe->contain cleanup Collect cleanup materials into a sealed container contain->cleanup cleanup->collect

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(2,2,2-Trifluoroethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 4-(2,2,2-Trifluoroethoxy)phenol are paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure the secure management of this compound in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling phenolic and fluorinated substances.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous materials. The available safety data for a closely related isomer, 2-(2,2,2-Trifluoroethoxy)phenol, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Similarly, 4-(Trifluoromethoxy)phenol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, irritation, and potential allergic reactions.[5]
Body Protection A fully buttoned lab coat and a chemical-resistant apron.Provides a barrier against skin contact with the chemical.[5]
Respiratory Protection Use in a certified chemical fume hood. For higher-level protection, a NIOSH-approved respirator with appropriate cartridges may be necessary.[2]Minimizes inhalation of harmful vapors or dust.[2][3]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls : All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Handling : Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from heat, sparks, and open flames.[7] It should also be protected from light and moisture and stored away from incompatible materials such as strong oxidizing agents and acid chlorides.[7]

  • Spill Management : In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2][3] For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a sealed container.[8]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams.

  • Container Management : Use puncture-proof, sealable containers for solid waste.[9] Ensure containers are kept closed when not in use.[9]

  • Disposal Method : The recommended disposal method for phenolic and halogenated compounds is incineration at a licensed hazardous waste facility.[8] Do not dispose of this chemical down the drain.[9]

  • Institutional Guidelines : Always follow your institution's specific hazardous waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp disp_collect Collect Waste in Labeled Container handle_exp->disp_collect clean_decon Decontaminate Work Area handle_exp->clean_decon disp_store Store Waste Securely disp_collect->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup clean_ppe Doff PPE Correctly clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.